molecular formula C21H23D5N2O5 B1139351 Doxylamine-d5 Succinate CAS No. 1216840-94-6

Doxylamine-d5 Succinate

Katalognummer: B1139351
CAS-Nummer: 1216840-94-6
Molekulargewicht: 393.49
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Doxylamine-d5 Succinate (CAS 1216840-94-6) is a deuterated analog of doxylamine, a first-generation ethanolamine-based antihistamine . This compound is exclusively designed for use as an internal standard in quantitative bioanalytical methods, particularly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . Its primary research value lies in ensuring accuracy and precision when quantifying concentrations of its non-deuterated counterpart, doxylamine, in biological matrices such as human plasma . Using a stable isotope-labeled internal standard like Doxylamine-d5 Succinate is critical for compensating for variability in sample preparation and ionization efficiency during mass spectrometric analysis, thereby improving the reliability of data in pharmacokinetic, bioequivalence, and metabolic studies . Doxylamine is a potent H1 histamine receptor antagonist with significant sedative and anticholinergic properties . Research into its pharmacokinetics has shown that it is readily absorbed, has a half-life of approximately 10-12 hours, and is metabolized in the liver . This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals. Researchers should handle this chemical reagent with appropriate care in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

butanedioic acid;N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i4D,5D,6D,9D,10D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAUFVUYFNWQFM-NBTFKYQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN(C)C)[2H])[2H].C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Decoding the Certificate of Analysis: A Technical Guide to Doxylamine-d5 Succinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the Certificate of Analysis (CoA) for Doxylamine-d5 Succinate, a critical isotopically labeled internal standard used in bioanalytical and pharmacokinetic studies. We will dissect the key quality control parameters, elucidate the underlying scientific principles of the analytical methodologies, and offer practical insights for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental data.

Introduction: The Critical Role of a Validated Internal Standard

Doxylamine, a first-generation antihistamine, is widely used for the short-term treatment of insomnia and as a component of combination therapies for nausea and vomiting during pregnancy.[1][2] In clinical and preclinical research, the accurate quantification of doxylamine in biological matrices is paramount. This is where Doxylamine-d5 Succinate, a stable isotope-labeled analog, becomes indispensable. It serves as an internal standard in mass spectrometry-based assays, correcting for variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of the results.[1][3][4]

A Certificate of Analysis is more than a mere document; it is a testament to the identity, purity, and quality of a reference standard. A thorough understanding of its components is crucial for any scientist relying on this material for their research. This guide will walk you through the essential tests and specifications that constitute a comprehensive CoA for Doxylamine-d5 Succinate.

Core Analytical Pillars of the Doxylamine-d5 Succinate CoA

A robust CoA for Doxylamine-d5 Succinate is built upon a foundation of orthogonal analytical techniques, each providing a unique and complementary piece of information about the material's quality. The following sections detail the most critical tests, their methodologies, and the scientific rationale behind them.

Identification: Confirming Molecular Identity

The first and most fundamental aspect of a CoA is the unequivocal confirmation of the compound's identity. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For Doxylamine-d5 Succinate, this technique not only confirms the molecular weight of the parent molecule but also provides crucial information about its fragmentation pattern, which is unique to its structure.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: A dilute solution of Doxylamine-d5 Succinate is prepared in a suitable solvent, typically methanol or acetonitrile.

  • Chromatographic Separation: The sample is injected into a liquid chromatograph to separate the analyte from any potential impurities.

  • Ionization: The eluent from the LC is directed to an electrospray ionization (ESI) source, which generates positively charged molecular ions.[2][4]

  • Mass Analysis: The ions are guided into a tandem mass spectrometer. In the first quadrupole, the parent ion of Doxylamine-d5 (m/z 276.2) is selected.[2][4]

  • Fragmentation: The selected parent ion is fragmented in a collision cell.

  • Daughter Ion Analysis: The resulting fragment ions are analyzed in the second quadrupole. A characteristic fragment for Doxylamine-d5 is m/z 187.3.[2][4]

Trustworthiness: The observation of the correct parent ion and a specific, predictable fragmentation pattern provides a high degree of confidence in the structural identity of the molecule. The use of a deuterated standard results in a 5-mass unit shift compared to the unlabeled doxylamine (m/z 271.0 → 182.0), a key diagnostic feature.[2][4]

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and the connectivity of atoms. For Doxylamine-d5 Succinate, ¹H NMR is particularly insightful.

Expertise & Experience: While MS confirms the overall mass, NMR confirms the precise location of atoms and the absence of unexpected structural modifications. The ¹H NMR spectrum of Doxylamine-d5 Succinate will show characteristic peaks for the non-deuterated protons in the molecule. The absence of signals from the phenyl ring protons confirms the d5-labeling. This technique is also instrumental in confirming the presence of the succinate counter-ion. Furthermore, NMR is a powerful tool for assessing isotopic enrichment.[5][6][7]

Purity and Assay: Quantifying the Active Moiety

Purity and assay are distinct but related parameters. Purity refers to the percentage of the desired compound in the material, including any impurities. Assay, on the other hand, is a measure of the amount of the active substance, often expressed as a percentage of the labeled claim.

Principle: HPLC is a cornerstone technique for separating, identifying, and quantifying the components of a mixture. For Doxylamine-d5 Succinate, a reversed-phase HPLC method with UV detection is commonly employed to determine its purity and assay.[8][9][10][11]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Standard and Sample Preparation: Accurately weighed amounts of a reference standard and the test sample of Doxylamine-d5 Succinate are dissolved in a suitable diluent to known concentrations.

  • Chromatographic System:

    • Column: A C18 column is typically used for the separation of doxylamine and its related substances.[10]

    • Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is used.[8][12]

    • Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.[13]

    • Detection: A UV detector is set to a wavelength where doxylamine exhibits strong absorbance, typically around 262 nm.[12][13][14]

  • Injection and Data Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas of the doxylamine-d5 peaks are measured. The assay is calculated by comparing the peak area of the sample to that of the reference standard. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Data Presentation: Typical HPLC Specifications for Doxylamine-d5 Succinate

ParameterMethodTypical SpecificationRationale
Assay HPLC-UV98.0% - 102.0% (on dried basis)Ensures the correct amount of the active substance is present.[12]
Purity HPLC-UV≥98.0%Guarantees the material is free from significant levels of impurities that could interfere with the analysis.[3]
Individual Impurity HPLC-UV≤0.15%Controls specific known and unknown impurities to acceptable levels.[15]
Total Impurities HPLC-UV≤1.0%Limits the overall level of all impurities.[15]

Authoritative Grounding: The validation of analytical procedures like this HPLC method should adhere to the guidelines set forth by the International Council for Harmonisation (ICH) in their Q2(R1) document, which outlines the requirements for parameters such as accuracy, precision, specificity, linearity, and range.[16][17][18][19][20]

Isotopic Purity: Ensuring the Integrity of the Label

For a stable isotope-labeled internal standard, isotopic purity is a critical parameter. It defines the percentage of the molecule that contains the desired number of heavy isotopes.

Principle: Mass spectrometry is the primary technique for determining isotopic purity. By analyzing the ion cluster of the molecular ion, the relative abundance of the d5-labeled species compared to the unlabeled (d0) and partially labeled species can be determined.

Expertise & Experience: A high isotopic purity (typically >98%) is essential to prevent "crosstalk" in the MS/MS analysis, where the signal from the internal standard could contribute to the signal of the analyte, leading to inaccurate quantification. NMR can also be used to assess the degree of deuteration at specific sites.[5]

Other Key Specifications

A comprehensive CoA will also include several other important tests:

  • Appearance: A visual inspection of the material's physical state (e.g., white to off-white solid).[3]

  • Loss on Drying (LOD): This test determines the amount of volatile matter (primarily water) in the sample. A low LOD is desirable to ensure the accuracy of weighing.[15]

  • Residual Solvents: This analysis, typically performed by headspace gas chromatography (HS-GC), quantifies any organic volatile impurities remaining from the manufacturing process.[21] The limits for these solvents are defined in the United States Pharmacopeia (USP) General Chapter <467>.[22][23][24][25]

  • Elemental Impurities: This test assesses the presence of trace metals, which can be introduced from catalysts or manufacturing equipment.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical testing process for Doxylamine-d5 Succinate.

Doxylamine-d5 Succinate CoA Workflow cluster_0 Sample Receipt and Initial Checks cluster_1 Identification cluster_2 Quantification and Purity cluster_3 Residuals and Physical Properties Sample Sample Appearance Appearance Sample->Appearance LC-MS/MS LC-MS/MS Appearance->LC-MS/MS NMR NMR Appearance->NMR HPLC-UV_Assay HPLC-UV (Assay) LC-MS/MS->HPLC-UV_Assay HPLC-UV_Purity HPLC-UV (Purity) NMR->HPLC-UV_Purity Isotopic_Purity MS (Isotopic Purity) HPLC-UV_Assay->Isotopic_Purity HS-GC HS-GC (Residual Solvents) Isotopic_Purity->HS-GC LOD Loss on Drying Isotopic_Purity->LOD Final_CoA Certificate of Analysis HS-GC->Final_CoA LOD->Final_CoA

Caption: Overall workflow for the analysis of Doxylamine-d5 Succinate.

LC-MS_MS_Identity_Workflow Sample_Prep Sample Preparation LC_Separation LC Separation Sample_Prep->LC_Separation ESI Electrospray Ionization LC_Separation->ESI Q1 Q1: Parent Ion Selection (m/z 276.2) ESI->Q1 Collision_Cell Collision Cell (Fragmentation) Q1->Collision_Cell Q3 Q3: Daughter Ion Scan (m/z 187.3) Collision_Cell->Q3 Detector Detector Q3->Detector Data_Analysis Data Analysis & Identity Confirmation Detector->Data_Analysis

Caption: LC-MS/MS workflow for identity confirmation.

Conclusion: Empowering Research with Quality Data

A comprehensive Certificate of Analysis for Doxylamine-d5 Succinate is a cornerstone of reliable and reproducible research. By understanding the intricacies of the analytical tests performed, from identity and purity to isotopic enrichment, researchers can have full confidence in the quality of their internal standard. This guide has aimed to demystify the CoA, providing the technical depth and practical insights necessary for scientists to critically evaluate this essential document. Ultimately, the integrity of your data begins with the quality of your reference materials.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Doxylamine. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Doxylamine Succinate Tablet Analyzed by HPLC - AppNote. Retrieved from [Link]

  • USP-NF. (n.d.). (467) RESIDUAL SOLVENTS. Retrieved from [Link]

  • Zhang, Z., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 220, 114984. Retrieved from [Link]

  • ResearchGate. (2015). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Retrieved from [Link]

  • Ovid. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study. Retrieved from [Link]

  • Agilent Technologies. (2018). USP<467> residual solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(35), 4279-4286. Retrieved from [Link]

  • ResearchGate. (2015). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. Retrieved from [Link]

  • PubMed. (1982). Analysis of doxylamine in plasma by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 71(9), 1055-1057. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2021). Quantitative estimation of doxylamine succinate by zero-order derivative area under curve Spectrophotometric methods in bulk and pharmaceutical dosage form. 8(3), 134-140. Retrieved from [Link]

  • USP-NF. (2019). 467 RESIDUAL SOLVENTS. Retrieved from [Link]

  • PubMed. (1983). Trace Analysis of Doxylamine Succinate in Animal Feed, Human, Urine, and Wastewater by GC Using a Rubidium-Sensitized Nitrogen Detector. Journal of Chromatographic Science, 21(6), 248-252. Retrieved from [Link]

  • Spectrum Pharmacy Products. (2022). Scientific Documentation - DO124, Doxylamine Succinate, USP. Retrieved from [Link]

  • PubMed Central. (2010). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). USP 467 Residual Solvents Guide for Pharma Manufacturers. Retrieved from [Link]

  • USP. (2025). Doxylamine Succinate - Definition, Identification, Assay. Retrieved from [Link]

  • Google Patents. (2016). CN105510512A - RT-HPLC detection method for related substances of doxylamine succinate.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • IsoLife. (n.d.). NMR metabolomics. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. Retrieved from [Link]

  • National Institutes of Health. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

Doxylamine-d5 Succinate CAS number 1216840-94-6

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Doxylamine-d5 Succinate (CAS No. 1216840-94-6)

Foreword for the Modern Researcher

In the landscape of pharmaceutical analysis, particularly in pharmacokinetic (PK) and bioequivalence (BE) studies, the pursuit of precision is relentless. The demand for robust, reproducible, and accurate data is not merely an academic exercise but a cornerstone of regulatory approval and patient safety. It is within this exacting context that stable isotope-labeled internal standards (SIL-IS) have become indispensable tools. This guide provides a comprehensive technical overview of Doxylamine-d5 Succinate, a critical reagent for the quantitative analysis of the widely used antihistamine, Doxylamine. As a deuterated analog, it represents the gold standard for internal standardization in mass spectrometric assays, mitigating variability and ensuring the integrity of analytical results. This document is structured to provide researchers, analytical scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their workflows.

Core Identity and Physicochemical Profile

Doxylamine-d5 Succinate is the deuterated form of Doxylamine Succinate, a first-generation antihistamine known for its sedative properties.[1][2] The key structural feature is the replacement of five hydrogen atoms on the phenyl ring with deuterium atoms.[3][4] This isotopic substitution renders the molecule chemically identical to the parent drug in terms of reactivity and chromatographic behavior but distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[5] This seemingly subtle modification is the very reason for its profound utility in modern bioanalysis.[5][6]

Table 1: Key Physicochemical Properties of Doxylamine-d5 Succinate

PropertyValueSource(s)
CAS Number 1216840-94-6[1][3][6]
Unlabeled CAS 562-10-7 (Doxylamine Succinate)[1][6]
Molecular Formula C₁₇H₁₇D₅N₂O • C₄H₆O₄[3][7]
Formula Weight 393.49 g/mol [1][6]
Exact Mass 393.2312 Da[1][4]
Formal Name Butanedioic acid, compd. with N,N-dimethyl-2-[1-(phenyl-d5)-1-(2-pyridinyl)ethoxy]ethanamine[3]
Appearance White to off-white solid/powder[6][7][8]
Purity Typically ≥95% - ≥98%[3][6]
Solubility Soluble in water[8]
Storage 4°C or frozen (<0°C), sealed, away from moisture[6][9]
SMILES OC(CCC(O)=O)=O.CN(C)CCOC(C1=C([2H])C([2H])=C([2H])C([2H])=C1[2H])(C2=CC=CC=N2)C[3]
InChI Key KBAUFVUYFNWQFM-NBTFKYQWSA-N[3]

Synthesis and Isotopic Labeling Strategy

The synthesis of unlabeled Doxylamine Succinate generally involves a multi-step process.[10][11] A common pathway starts with 2-acetylpyridine, which undergoes a Grignard reaction with a phenylmagnesium halide (e.g., bromobenzene) to form the tertiary alcohol intermediate, 2-pyridyl phenyl methyl methanol.[10] This intermediate is then etherified using sodium amide and 2-dimethylamino chloroethane to produce the Doxylamine free base. Finally, salt formation with succinic acid yields Doxylamine Succinate.[10][11]

For Doxylamine-d5 Succinate, the critical modification is the use of a deuterated starting material. Specifically, pentadeuterated bromobenzene (bromo-d5-benzene) is used to generate the Grignard reagent. This ensures the stable, non-exchangeable incorporation of five deuterium atoms onto the phenyl ring of the final molecule.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Etherification cluster_2 Step 3: Salt Formation 2-Acetylpyridine 2-Acetylpyridine Bromo-d5-benzene + Mg Bromo-d5-benzene + Mg Phenyl-d5-magnesium bromide Phenyl-d5-magnesium bromide Bromo-d5-benzene + Mg->Phenyl-d5-magnesium bromide in Ether/THF Phenyl-d5-magnesium bromide2-Acetylpyridine Phenyl-d5-magnesium bromide2-Acetylpyridine Intermediate_Alcohol-d5 2-Pyridyl (phenyl-d5) methyl methanol Phenyl-d5-magnesium bromide2-Acetylpyridine->Intermediate_Alcohol-d5 Nucleophilic Addition Doxylamine-d5_Base Doxylamine-d5_Base Intermediate_Alcohol-d5->Doxylamine-d5_Base + NaNH2 + 2-dimethylamino  chloroethane Doxylamine-d5 Succinate Doxylamine-d5 Succinate Doxylamine-d5_Base->Doxylamine-d5 Succinate + Succinic Acid G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Doxylamine-d5 IS p1->p2 p3 Protein Precipitation (e.g., Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into UPLC/HPLC p5->a1 a2 Chromatographic Separation (C18) a1->a2 a3 ESI+ Ionization a2->a3 a4 Mass Detection (MRM) Analyte: 271 -> 182 IS: 276 -> 187 a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 Quantify vs. Calibration Curve d2->d3 Final Concentration\n(ng/mL) Final Concentration (ng/mL) d3->Final Concentration\n(ng/mL)

Sources

Methodological & Application

Application Note: Robust Sample Preparation Strategies for the Accurate Quantification of Doxylamine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Doxylamine, a first-generation antihistamine of the ethanolamine class, is widely used for the short-term treatment of insomnia and as a component in combination therapies for nausea and vomiting during pregnancy.[1][2] Accurate determination of its concentration in human plasma is fundamental for pharmacokinetic (PK) studies, bioequivalence (BE) trials, and toxicological assessments.[3][4] However, human plasma is a highly complex biological matrix, replete with proteins, lipids, salts, and endogenous metabolites that can significantly interfere with analytical accuracy.[5] Therefore, a robust, reliable, and reproducible sample preparation protocol is paramount to isolate doxylamine from these interfering components, ensuring the integrity of the bioanalytical data.

This application note provides a comprehensive guide to the selection and implementation of sample preparation methods for the quantification of doxylamine in human plasma, primarily focusing on analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will delve into the core principles of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), critically evaluating the causality behind experimental choices in the context of doxylamine's physicochemical properties. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate a reliable bioanalytical method compliant with global regulatory standards.[6][7][8]

Guiding Principles: The Physicochemical Landscape of Doxylamine

The selection of an optimal sample preparation strategy is not arbitrary; it is dictated by the physicochemical properties of the target analyte.[9] Understanding these characteristics allows for a rational design of the extraction process to maximize recovery and minimize matrix effects.

Table 1: Key Physicochemical Properties of Doxylamine

PropertyValueImplication for Sample Preparation
Molecular Weight 270.37 g/mol [2]Standard molecular weight for small molecule analysis.
pKa ~9.3Doxylamine is a basic compound. At physiological pH (~7.4), it is predominantly ionized. Adjusting the sample pH to >10.3 will convert it to its neutral, more organic-soluble form, which is critical for efficient LLE and SPE.[10]
LogP (Octanol/Water) ~2.5-3.0Indicates moderate lipophilicity. Doxylamine will readily partition into moderately non-polar organic solvents, making LLE a viable technique. This property also guides the choice of SPE sorbent.
Plasma Protein Binding High (reported between 85% and 99%)[11]A significant portion of doxylamine is bound to plasma proteins. Sample preparation must effectively disrupt this binding to ensure accurate quantification of the total drug concentration. This is a primary reason for using organic solvents in PPT or pH modification in LLE/SPE.[12]

Comparative Analysis of Sample Preparation Methodologies

The three most common techniques for small molecule extraction from plasma are Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. The choice among them involves a trade-off between speed, cost, selectivity, and the final cleanliness of the extract.

Protein Precipitation (PPT)

Principle: PPT is the simplest and fastest method. It involves adding a water-miscible organic solvent to the plasma sample. This solvent alters the dielectric constant of the solution, disrupting the solvation layer around proteins and causing them to denature and precipitate out of solution.[13] The analyte, being soluble in the resulting supernatant, is physically separated from the bulk of the proteinaceous material by centrifugation.

Common Precipitants: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is often preferred as it tends to precipitate proteins more effectively, resulting in a cleaner supernatant.[13]

Advantages:

  • Speed and Simplicity: Minimal steps, high-throughput, and easily automated.[5]

  • Cost-Effective: Requires minimal solvent and no specialized cartridges.

  • High Recovery: Generally provides high and non-selective recovery for soluble analytes.

Disadvantages:

  • High Risk of Matrix Effects: The resulting supernatant is "dirtier" compared to LLE or SPE. It contains a high concentration of endogenous components like phospholipids, which can cause significant ion suppression or enhancement in the MS source, compromising accuracy and sensitivity.

  • Limited Selectivity: Co-extracts a wide range of other small molecules.

  • Sample Dilution: The addition of solvent dilutes the sample, which may be a concern for achieving a very low Lower Limit of Quantification (LLOQ).

PPT_Workflow Plasma 1. Aliquot Plasma Sample (e.g., 100 µL) IS 2. Add Internal Standard (IS) (e.g., Doxylamine-d5) Plasma->IS Precipitant 3. Add Organic Solvent (e.g., 300 µL Acetonitrile) IS->Precipitant Vortex 4. Vortex to Mix (Disrupts protein binding) Precipitant->Vortex Centrifuge 5. Centrifuge (Pellets precipitated proteins) Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Analysis 7. Inject for LC-MS/MS Analysis (or Evaporate & Reconstitute) Supernatant->Analysis

Caption: General workflow for Protein Precipitation (PPT).

Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. By adjusting the pH of the plasma sample to be at least 2 units above doxylamine's pKa (i.e., pH > 11.3), the molecule is converted to its neutral, un-ionized form. This significantly increases its lipophilicity, causing it to preferentially partition into the organic phase, while polar, water-soluble matrix components remain in the aqueous phase.[14]

Common Solvents: A mixture of a non-polar solvent and a slightly more polar modifier is often used. For doxylamine, combinations like dichloromethane:n-hexane (1:2, v/v) or hexane:isoamyl alcohol have been successfully employed.[14][15]

Advantages:

  • Cleaner Extracts: Provides significantly cleaner extracts than PPT, reducing matrix effects.

  • Concentration Step: The organic solvent can be evaporated and the residue reconstituted in a smaller volume, concentrating the analyte and improving sensitivity.[4]

  • Good Selectivity: Selectivity can be tuned by careful selection of solvent and pH.

Disadvantages:

  • More Labor-Intensive: Involves multiple steps (pH adjustment, vortexing, centrifugation, solvent transfer, evaporation) and is harder to automate than PPT.

  • Solvent Consumption & Disposal: Uses larger volumes of potentially hazardous organic solvents.

  • Potential for Emulsion Formation: Emulsions can form at the liquid-liquid interface, making phase separation difficult and leading to lower recovery.

LLE_Workflow Plasma 1. Aliquot Plasma & Add IS pH_Adjust 2. Add Base (e.g., 1M NaOH) to de-ionize Doxylamine (pH > 11) Plasma->pH_Adjust Solvent 3. Add Immiscible Organic Solvent (e.g., Dichloromethane:Hexane) pH_Adjust->Solvent Vortex 4. Vortex to Extract Solvent->Vortex Centrifuge 5. Centrifuge for Phase Separation Vortex->Centrifuge Organic_Layer 6. Transfer Organic Layer Centrifuge->Organic_Layer Evaporate 7. Evaporate to Dryness Organic_Layer->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 9. Inject for LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

Principle: SPE is a chromatographic technique that uses a solid sorbent packed into a cartridge or 96-well plate to isolate analytes from a liquid sample. For a basic compound like doxylamine, a cation-exchange or a reversed-phase mechanism is typically used.

  • Reversed-Phase (e.g., C18, C8): Relies on hydrophobic interactions. The sorbent retains doxylamine from the aqueous plasma sample. Interferences are washed away with a weak organic solvent, and the analyte is then eluted with a stronger organic solvent.

  • Cation-Exchange (e.g., SCX): Relies on ionic interactions. The sorbent is negatively charged and retains the positively charged doxylamine (at neutral or acidic pH). After washing, the analyte is eluted by changing the pH to neutralize the charge or by using a buffer with a high ionic strength.

Advantages:

  • Highest Selectivity & Cleanest Extracts: Provides the most effective removal of matrix interferences, virtually eliminating matrix effects.

  • High Concentration Factor: Can handle larger sample volumes and elute into a very small volume.

  • Versatility: A wide range of sorbents and chemistries are available to optimize selectivity.

Disadvantages:

  • Most Complex & Costly: Requires method development to optimize each step (conditioning, loading, washing, elution). Cartridges can be expensive.

  • Time-Consuming: The multi-step process is the slowest of the three methods, though it is highly automatable.

  • Potential for Analyte Loss: Incomplete elution or irreversible binding to the sorbent can lead to lower recovery if not properly optimized.

SPE_Workflow Condition 1. Condition Sorbent (e.g., with Methanol, then Water) Load 2. Load Pre-treated Sample (Plasma + IS, pH adjusted) Condition->Load Wash 3. Wash Sorbent (Remove interferences) Load->Wash Elute 4. Elute Analyte (Using strong organic solvent/pH change) Wash->Elute Evaporate 5. Evaporate to Dryness Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 7. Inject for LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

Recommended Protocol: High-Throughput Protein Precipitation

For many applications, such as large-scale bioequivalence studies, speed and simplicity are critical. A well-validated PPT method can provide the necessary accuracy and precision while maximizing throughput.[1] This protocol is robust, requires minimal sample volume, and is suitable for modern, sensitive LC-MS/MS systems.[3]

Materials and Reagents
  • Blank human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

  • Doxylamine succinate reference standard

  • Doxylamine-d5 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)

  • LC-MS grade Formic Acid and Ammonium Acetate

  • Reagent-grade water (18.2 MΩ·cm)

  • Polypropylene microcentrifuge tubes (1.5 mL) or 96-well collection plates

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of doxylamine and doxylamine-d5 (IS) in methanol.

  • Working Standard Solutions: Serially dilute the doxylamine stock solution with 50:50 (v/v) ACN:Water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

  • Working IS Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) in ACN. This will be the protein precipitation solvent.

  • CC and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (typically 8 non-zero points, e.g., 0.5–200 ng/mL) and at least four levels of QC samples (LLOQ, Low, Medium, High).[1][3]

Step-by-Step Sample Preparation Protocol
  • Allow all plasma samples (unknowns, CCs, and QCs) to thaw completely at room temperature. Vortex gently to ensure homogeneity.

  • Aliquot 100 µL of each plasma sample into a labeled 1.5 mL microcentrifuge tube or a well in a 96-well plate.

  • Add 300 µL of the working IS solution (in ACN) to each sample. The 3:1 ratio of ACN to plasma is effective for protein removal.[16]

  • Cap the tubes or seal the plate. Vortex vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean set of tubes or a new 96-well plate. Be careful not to disturb the protein pellet.

  • The samples are now ready for injection. If further concentration is needed or if the final solvent must match the initial mobile phase, the supernatant can be evaporated to dryness under a stream of nitrogen at 40°C and reconstituted in mobile phase A.

Illustrative LC-MS/MS Conditions

The following tables provide typical starting conditions for the analysis of doxylamine. These must be optimized for the specific instrument used.

Table 2: Suggested Chromatographic Conditions

ParameterCondition
LC System UPLC/UHPLC System
Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid and 10 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 0.5 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient Start at 5% B, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and re-equilibrate. (Total run time ~3.5 min)

Table 3: Suggested Mass Spectrometry Conditions

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Doxylamine: m/z 271.0 → 182.0[3] Doxylamine-d5 (IS): m/z 276.2 → 187.3[1]
Key Voltages Optimize for specific instrument (e.g., Capillary, Cone)
Gas Flows Optimize for specific instrument (e.g., Desolvation, Cone)

Method Validation: A Trustworthy and Self-Validating System

Any bioanalytical method used for regulatory submissions must be fully validated according to current international guidelines, such as the ICH M10 guideline.[7][8] Validation ensures that the method is reliable and fit for its intended purpose.[17]

Table 4: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria (ICH M10)

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous components at the retention time of the analyte and IS.Response in blank samples from ≥6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS.[17]
Calibration Curve To demonstrate the relationship between instrument response and known analyte concentrations.At least 6-8 non-zero standards. A regression model is applied (e.g., 1/x² weighted linear). Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured concentrations to the nominal value (accuracy) and the variability of repeated measurements (precision).Assessed at LLOQ, LQC, MQC, HQC levels (n≥5 per run, ≥3 runs). Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[18][19]
Recovery To determine the efficiency of the extraction process.Not mandatory to be 100%, but should be consistent, precise, and reproducible.
Matrix Effect To assess the impact of co-eluting matrix components on analyte ionization.Calculated using post-extraction spike method. The IS-normalized matrix factor CV across different sources of matrix should not exceed 15%.
Stability To ensure the analyte is stable throughout the entire process from sample collection to final analysis.Assessed via freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability. Analyte concentration should remain within ±15% of the baseline value.[20]

Conclusion

The successful quantification of doxylamine in human plasma hinges on a well-designed and rigorously validated sample preparation protocol. While LLE and SPE offer cleaner extracts, the Protein Precipitation method stands out for its unmatched speed, simplicity, and high-throughput capability, making it exceptionally well-suited for studies involving a large number of samples. When coupled with modern, highly sensitive LC-MS/MS instrumentation, a validated PPT method provides the accuracy and precision required to meet stringent regulatory standards. The choice of method should always be guided by the specific goals of the study, available resources, and the required sensitivity, with the ultimate aim of producing reliable and reproducible data for critical drug development decisions.

References

  • Shimadzu Corporation. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma. Shimadzu. Available from: [Link]

  • Fu, R., Sheng, M., Yang, C., Liu, L., Xiong, W., Wang, X., Chen, X., Yu, Z., Gao, Y., Tan, H., Xin, C., & Zhang, H. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 220, 114984. Available from: [Link]

  • Venkatesh, G., Sankar, ASK, Sastry, B.S., et al. (2014). Spectroscopic Estimation of Doxylamine Succinate in Tablets and Human Plasma by Formation Ion-Pair Complex. Journal of Applicable Chemistry, 3(4), 1599-1608. Available from: [Link]

  • Zhou, Y., et al. (2022). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. Molecules, 27(19), 6667. Available from: [Link]

  • Zaroslinski, J. F., et al. (2011). Enantioselective quantification of doxylamine in human plasma by HPLC. Acta Poloniae Pharmaceutica, 68(5), 671-677. Available from: [Link]

  • Fu, R., Sheng, M., Yang, C., Liu, L., Xiong, W., Wang, X., Chen, X., Yu, Z., Gao, Y., Tan, H., Xin, C., & Zhang, H. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 220, 114984. Available from: [Link]

  • Kohlhof, K. J., Stump, D., & Zizzamia, J. A. (1983). Analysis of doxylamine in plasma by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(8), 961-962. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3162, Doxylamine. Retrieved from PubChem. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available from: [Link]

  • Tarcsay, A., & Keserű, G. M. (2013). Physicochemical characteristics of structurally determined metabolite-protein and drug-protein binding events with respect to binding specificity. Frontiers in Pharmacology, 4, 149. Available from: [Link]

  • Slikker, W., et al. (1983). Trace Level Determination of Doxylamine in Nonhuman Primate Plasma and Urine by GC/NPD and HPLC. Journal of Analytical Toxicology, 7(4), 206–209. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Agilent Technologies. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Available from: [Link]

  • Abi-Dargham, A., et al. (2000). Protein precipitation: an expedient procedure for the routine analysis of the plasma metabolites of [123I]IBZM. Nuclear Medicine and Biology, 27(1), 51-55. Available from: [Link]

  • Malik, A. & Kamble, S. (2023). Physicochemical property of drug molecules with respect to drug actions. Journal of Biological Innovation, 12(1), 208-212. Available from: [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • KCAS Bioanalytical & Biomarker Services. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Available from: [Link]

  • Centurion University of Technology and Management. (2021). Physico-chemical Properties and Biological activity. CUTM Courseware. Available from: [Link]

  • Jones, D.R. (2012). Determination of Compound Binding to Plasma Proteins. Current Protocols in Pharmacology. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available from: [Link]

Sources

Application Note: Chiral Separation and Quantification of Doxylamine Enantiomers Using Doxylamine-d5 Succinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Doxylamine, a first-generation antihistamine, is a chiral compound administered as a racemic mixture. However, its enantiomers exhibit different pharmacological activities, with the R-(+)-enantiomer possessing significantly higher antihistaminic potency.[1][2] This disparity necessitates robust and reliable analytical methods for the separation and quantification of individual enantiomers to support drug development, pharmacokinetic studies, and quality control. This application note provides a comprehensive guide to the chiral separation of doxylamine enantiomers, emphasizing the critical role of Doxylamine-d5 Succinate as a stable isotope-labeled internal standard for achieving high accuracy and precision in quantitative bioanalysis. Detailed protocols for High-Performance Liquid Chromatography (HPLC) are presented, along with discussions on Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) as powerful alternative techniques.

Introduction: The Imperative of Chiral Separation for Doxylamine

Chirality is a fundamental principle in pharmacology, as enantiomers of a drug can display markedly different efficacy, toxicity, and metabolic profiles.[1][3][4] Doxylamine is a classic example where the therapeutic action is primarily associated with one enantiomer. Studies have demonstrated that R-(+)-doxylamine has a greater affinity for the histamine H1 receptor compared to its S-(-) counterpart, making it the more active component.[1][2]

The development of stereochemically pure drugs or the thorough characterization of racemic mixtures is strongly advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6] This requires analytical methods capable of resolving and accurately quantifying each enantiomer. For quantitative analysis, particularly in complex biological matrices, the use of an internal standard (IS) is paramount. A stable isotope-labeled (SIL) internal standard, such as Doxylamine-d5 Succinate, represents the gold standard. It behaves almost identically to the analyte during sample preparation and ionization but is distinguishable by mass, ensuring the highest level of accuracy and compensating for matrix effects and variability.[7][8]

This guide provides the scientific rationale and step-by-step protocols for the successful chiral separation of doxylamine, empowering researchers to implement these methods with confidence.

The Role and Rationale of Doxylamine-d5 Succinate as an Internal Standard

In quantitative analytical chemistry, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.

Why a Stable Isotope-Labeled IS is Superior: The ideal internal standard has physicochemical properties as close to the analyte as possible. Doxylamine-d5 Succinate, in which five hydrogen atoms are replaced with deuterium, is nearly identical to doxylamine in terms of:

  • Retention Time: It co-elutes with the unlabeled doxylamine, ensuring that any chromatographic variability affects both compounds equally.

  • Extraction Recovery: Its behavior during sample preparation (e.g., liquid-liquid or solid-phase extraction) mirrors that of the analyte.

  • Ionization Efficiency (in Mass Spectrometry): It experiences the same degree of ionization enhancement or suppression from the sample matrix.

Despite these similarities, it is easily differentiated by its higher mass-to-charge ratio (m/z) in a mass spectrometer, making it the perfect tool for robust and reliable quantification via LC-MS.[7][8]

Compound Details
Product Name Doxylamine-d5 Succinate
CAS Number 1216840-94-6
Molecular Formula C₂₁H₂₃D₅N₂O₅
Molecular Weight 393.49
Primary Application Internal standard for quantification of doxylamine by GC- or LC-MS.[7][8]

Methodologies for Chiral Separation

The key to separating enantiomers is creating a chiral environment where they interact differently. This is typically achieved using a chiral stationary phase (CSP) in chromatography or a chiral selector in electrophoresis.

High-Performance Liquid Chromatography (HPLC)

HPLC with a CSP is the most widely used technique for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for a broad range of compounds, including doxylamine.

Principle of Separation: The chiral recognition mechanism on these CSPs involves a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[9] The precise fit of one enantiomer into the chiral cavities or grooves of the stationary phase is more favorable than the other, resulting in different retention times and, thus, separation.

cluster_workflow HPLC Experimental Workflow SamplePrep Sample Preparation (Plasma Extraction + IS Spiking) HPLC HPLC System (Pump, Autosampler, Column Oven) SamplePrep->HPLC Column Chiral Stationary Phase (e.g., Chiralpak AD-H) HPLC->Column Detection DAD/UV Detector (λ = 262 nm) Column->Detection Data Data Acquisition & Analysis (Chromatography Data System) Detection->Data

Caption: High-level workflow for the chiral HPLC analysis of doxylamine.

Detailed HPLC Protocol: This protocol is adapted from established methods for the enantioselective quantification of doxylamine in biological matrices.[9][10][11]

1. Chromatographic System:

  • An HPLC or UFLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

ParameterConditionRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)Proven to effectively resolve doxylamine enantiomers through varied molecular interactions.[9][10][11]
Mobile Phase n-Hexane : 2-Propanol : Diethylamine (98:2:0.025, v/v/v)A normal-phase system that provides excellent selectivity on this CSP.
Additive Diethylamine (DEA)A basic modifier used to improve peak shape and reduce tailing of the basic doxylamine molecule.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure efficient separation.
Column Temp. 25 °CControlled temperature ensures reproducible retention times.
Detection DAD at 262 nmWavelength for optimal absorbance of doxylamine.
Injection Vol. 20 µLStandard volume for analytical HPLC.
Internal Std. Diphenhydramine or Doxylamine-d5Diphenhydramine is a common structural analog IS.[9][10] Doxylamine-d5 is superior for LC-MS applications.

3. Sample Preparation (from Human Plasma):

  • To 500 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (Doxylamine-d5 Succinate in methanol).

  • Add 2 mL of extraction solvent (Dichloromethane:Hexane, 1:2 v/v).[9][10]

  • Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.

4. System Suitability:

  • Before running samples, inject a standard solution containing racemic doxylamine to confirm the system is performing correctly.

  • Acceptance Criteria:

    • Resolution (Rs) between the two enantiomer peaks: > 1.5
    • Tailing factor for each peak: < 2.0
    • Relative Standard Deviation (RSD) for replicate injections: < 2.0%
Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" chromatography technique that uses supercritical CO₂ as the main mobile phase. It offers significant advantages over HPLC for chiral separations, including higher speed, reduced solvent consumption, and lower backpressure.[12][13][14]

Principle of Separation: The separation mechanism in SFC is similar to normal-phase HPLC. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The use of supercritical CO₂ modified with a small amount of an organic solvent (e.g., methanol) results in fast and highly efficient separations.

cluster_sfc SFC vs. HPLC Advantages cluster_sfc_attr SFC Attributes cluster_hplc_attr HPLC Attributes SFC SFC Fast Faster Analysis SFC->Fast Green Less Organic Solvent SFC->Green Efficient Higher Efficiency SFC->Efficient HPLC HPLC Slower Longer Runtimes HPLC->Slower Solvent High Solvent Use HPLC->Solvent Pressure Higher Backpressure HPLC->Pressure

Caption: Key advantages of SFC over traditional HPLC for chiral separations.

Suggested SFC Protocol:

ParameterConditionRationale
Column Cellulose tris(4-chloro,3-methylphenylcarbamate) CSP (e.g., CHIRALCEL® OZ-3)A robust CSP known for broad applicability in SFC.[2]
Mobile Phase Supercritical CO₂ and Methanol (with 0.2% Isopropylamine)Methanol is a common co-solvent. The basic additive improves peak shape.
Gradient 5% to 40% Methanol over 5 minutesA gradient approach is effective for screening and optimizing separations quickly.
Flow Rate 3.0 mL/minHigher flow rates are possible due to the low viscosity of the mobile phase.
Back Pressure 150 barStandard back pressure to maintain CO₂ in its supercritical state.
Column Temp. 40 °CHigher temperatures can improve efficiency in SFC.
Detection UV at 262 nm
Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For chiral separations of neutral or basic compounds like doxylamine, a chiral selector is added to the background electrolyte (BGE).

Principle of Separation: Cyclodextrins (CDs) are commonly used chiral selectors in CE.[15][16] They are chiral, bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[17] The doxylamine enantiomers enter the CD cavity, forming transient diastereomeric inclusion complexes. One enantiomer will have a slightly stronger binding affinity and a different effective mobility than the other, leading to their separation.[18][19]

cluster_ce Chiral Recognition in CE with Cyclodextrin CD Cyclodextrin (Chiral Selector) R_Complex R-Dox + CD (Stronger Interaction) S_Complex S-Dox + CD (Weaker Interaction) R_Enantiomer R-Dox R_Enantiomer->R_Complex Forms Complex S_Enantiomer S-Dox S_Enantiomer->S_Complex Forms Complex

Caption: Enantiomers forming diastereomeric complexes with a cyclodextrin selector.

Suggested CE Protocol:

ParameterConditionRationale
Capillary Fused-silica, 50 µm ID, 50 cm total lengthStandard dimensions for CE analysis.
Background Electrolyte 50 mM Phosphate buffer (pH 2.5) containing 15 mM beta-cyclodextrinThe acidic pH ensures doxylamine is protonated. Beta-cyclodextrin acts as the chiral selector.[15]
Voltage 20 kVProvides a strong electric field for efficient migration.
Temperature 25 °CEnsures reproducible migration times.
Injection Hydrodynamic (50 mbar for 5 s)A common and reproducible injection method.
Detection DAD at 220 nmA suitable wavelength for doxylamine detection at low pH.[2]

Method Validation Guidelines

Any analytical method used for regulatory submissions must be fully validated to ensure it is fit for purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH) and/or the FDA.[5][20][21]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).No interference at the retention times of the enantiomers and IS.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99.
Accuracy Closeness of test results to the true value.Recovery of 85-115% (or 80-120% at LLOQ).
Precision Agreement among a series of measurements (repeatability and intermediate precision).RSD < 15% (or < 20% at LLOQ).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio > 10; must meet accuracy/precision criteria.
Stability Stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term).Concentration change within ±15% of the nominal concentration.

Conclusion

The stereoselective analysis of doxylamine is essential for understanding its pharmacology and ensuring the quality of pharmaceutical products. This application note details robust and reliable methods for the chiral separation of its enantiomers using modern analytical techniques. High-Performance Liquid Chromatography with a polysaccharide-based chiral stationary phase stands out as a well-validated and widely used approach. The use of Doxylamine-d5 Succinate as a stable isotope-labeled internal standard is strongly recommended for all quantitative bioanalytical applications to guarantee the highest degree of accuracy and precision, in line with stringent regulatory expectations. The alternative methods of SFC and CE also offer powerful capabilities, providing laboratories with options to optimize for speed, efficiency, and sustainability.

References

  • Resolution, Characterization and Biological Evaluation of Doxylamine Isomers. (2025). Vertex AI Search.
  • Chiral separation of (d)- and (l)
  • ENANTIOSELECTIVE QUANTIFICATION OF DOXYLAMINE IN HUMAN PLASMA BY HPLC. (2011). Taylor & Francis Online.
  • Synthesis of enantiomerically pure (d) -doxylamine using a novel chiral auxiliary. (2021).
  • Development of New Stereoisomeric Drugs. (1992). U.S.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • Enantioselective quantification of doxylamine in human plasma by HPLC. (2011).
  • The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. (2022).
  • Doxylamine-d5 (succin
  • ENANTIOSELECTIVE QUANTIFICATION OF DOXYLAMINE IN HUMAN PLASMA BY HPLC. (2011). Semantic Scholar.
  • Do we know the mechanism of chiral recognition between cyclodextrins and analytes? (2004).
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Spectroscopy Online.
  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (1999).
  • Doxylamine-d5 succinate | Stable Isotope. MedchemExpress.com.
  • Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. (2014). MDPI.
  • Separation of enantiomers of drugs by capillary electrophoresis. III.
  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. (2019).
  • Recent advances in β-cyclodextrin-based materials for chiral recognition. (2021). RSC Publishing.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantiosepar
  • Chiral Bioequivalence – An Explainer. (2025). Chiralpedia.
  • Doxylamine-D5 Succin
  • Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency.

Sources

Application Note: Quantitative Analysis of Doxylamine in Forensic Toxicology using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Forensic Imperative for Doxylamine Quantification

Doxylamine, a first-generation antihistamine of the ethanolamine class, is widely available in over-the-counter preparations as a sleep aid and as a component of cold and allergy remedies[1]. Its sedative and anticholinergic properties, however, also lead to its misuse in intentional poisonings and its presence in cases of drug-facilitated crimes[1]. In toxicological investigations, doxylamine overdose has been associated with severe effects such as seizures, rhabdomyolysis, and even death[2][3]. Consequently, the accurate and reliable quantification of doxylamine in biological specimens is a critical task in forensic toxicology to ascertain the extent of exposure and its potential role in a subject's cause of death or impairment[4][5].

This application note details a robust and validated method for the quantitative analysis of doxylamine in biological matrices, such as blood and urine, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The cornerstone of this methodology is the use of a stable isotope-labeled internal standard, doxylamine-d5. This approach, known as stable isotope dilution analysis, is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by compensating for variations in sample preparation and instrumental analysis.

The protocol herein is designed to be self-validating, with every step grounded in established forensic toxicology principles. We will detail the rationale behind each procedural choice and provide a comprehensive guide to method validation in accordance with the ANSI/ASB Standard 036: Standard Practices for Method Validation in Forensic Toxicology, a document that builds upon the foundational work of the Scientific Working Group for Forensic Toxicology (SWGTOX)[6][7].

The Principle of Stable Isotope Dilution: Why Doxylamine-d5 is Essential

In quantitative analysis, particularly with complex biological matrices, the potential for analyte loss during sample preparation and fluctuations in instrument response are significant sources of error. A deuterated internal standard, such as doxylamine-d5, is chemically identical to the target analyte (doxylamine) but has a different mass due to the replacement of five hydrogen atoms with deuterium.

Here's why this is a superior approach:

  • Co-elution and Identical Chemical Behavior: Doxylamine-d5 exhibits virtually identical chromatographic retention times and extraction efficiencies to doxylamine. This means that any loss of the target analyte during sample processing will be mirrored by a proportional loss of the internal standard.

  • Correction for Matrix Effects: Biological samples contain a multitude of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since doxylamine-d5 is affected by these matrix effects in the same way as doxylamine, the ratio of their signals remains constant, ensuring accurate quantification[8][9].

  • Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, the method's precision and accuracy are significantly improved, which is paramount for the defensibility of results in a legal context.

Doxylamine-d5 is commercially available and is intended for use as an internal standard for the quantification of doxylamine by GC- or LC-MS[7].

Analytical Workflow Overview

The entire process, from sample receipt to data reporting, follows a stringent and logical progression to ensure the integrity of the results.

Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical A Sample Receipt & Accessioning B Aliquoting & Fortification with Doxylamine-d5 (IS) A->B Chain of Custody C Sample Preparation (LLE or SPE) B->C Extraction D LC-MS/MS Analysis C->D Injection E Data Processing & Quantification D->E Signal Ratio F Technical & Administrative Review E->F Validation Checks G Final Report Generation F->G Approval

Caption: High-level workflow for doxylamine analysis.

Experimental Protocols

Reagents and Materials
  • Doxylamine succinate reference standard

  • Doxylamine-d5 internal standard[7]

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Certified blank human blood and urine

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Liquid-Liquid Extraction (LLE) solvents (e.g., n-butyl chloride)

  • pH buffers

Preparation of Standards and Controls
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of doxylamine and doxylamine-d5 in methanol.

  • Working Standard Solutions: Serially dilute the doxylamine stock solution with 50:50 methanol:water to prepare a series of working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the doxylamine-d5 stock solution with 50:50 methanol:water.

  • Calibration Standards: Spike appropriate volumes of the doxylamine working standards into blank matrix (blood or urine) to create a calibration curve with at least six non-zero points (e.g., 5, 10, 25, 50, 100, 250 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentrations (low, medium, and high) in blank matrix from a separate weighing of the reference material than the calibration standards.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE) for Blood

This protocol is adapted from established methods for basic drug extraction[6][10].

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of calibrator, QC, or case sample.

  • Internal Standard Addition: Add 20 µL of the 100 ng/mL doxylamine-d5 working solution to each tube.

  • pH Adjustment: Add 200 µL of a carbonate-bicarbonate buffer (pH 9.8) to each tube and vortex briefly. This step is crucial to ensure doxylamine, a basic drug, is in its non-ionized form, facilitating its extraction into an organic solvent.

  • Extraction: Add 1 mL of n-butyl chloride. Cap the tubes and vortex for 5 minutes.

  • Centrifugation: Centrifuge at approximately 14,500 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following parameters are based on a validated method for doxylamine in human plasma and can be adapted for other biological matrices[1][2][5][11][12].

ParameterSetting
LC System Standard HPLC or UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 20 mM ammonium acetate with 0.2% formic acid in water
Mobile Phase B Methanol
Gradient A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions.
Flow Rate 0.6 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Doxylamine271.0182.0Optimized by user
Doxylamine-d5276.2187.3Optimized by user

Method Validation According to ANSI/ASB Standard 036

A forensic toxicology method must be thoroughly validated to ensure it is fit for its intended purpose[7]. The following experiments are mandatory.

Selectivity and Matrix Effects
  • Selectivity: Analyze at least ten different blank matrix sources to demonstrate the absence of interfering peaks at the retention time of doxylamine and doxylamine-d5[13].

  • Matrix Effect Assessment: This is a critical validation parameter in LC-MS/MS[8]. It can be assessed quantitatively by comparing the peak area of an analyte in a post-extraction spiked blank sample to the peak area of the analyte in a neat solution at the same concentration[9]. The use of a deuterated internal standard is the most effective way to compensate for matrix effects[9].

Calibration Model
  • A calibration curve should be prepared using at least six non-zero calibrators.

  • The linear range of the assay must be established (e.g., 5-250 ng/mL).

  • The coefficient of determination (r²) should be ≥ 0.99.

Bias and Precision
  • Bias (Accuracy): The agreement between the measured concentration and the true concentration. It should be assessed at a minimum of three concentrations (low, medium, high QCs). The mean concentration should be within ±20% of the target concentration.

  • Precision (Reproducibility): The agreement between replicate measurements. It is evaluated through:

    • Within-run precision: Analysis of replicates within the same batch.

    • Between-run precision: Analysis of replicates on different days.

    • The coefficient of variation (%CV) should not exceed 20%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest concentration of the analyte that can be reliably detected.

  • LOQ: The lowest concentration of the analyte that can be quantitatively measured with acceptable bias and precision (typically the lowest point on the calibration curve).

Carryover
  • Analyze a blank sample immediately after the highest calibrator to ensure that no signal from the high concentration sample is carried over to the subsequent sample.

Stability
  • The stability of doxylamine in the biological matrix must be evaluated under various storage conditions to ensure that the measured concentration reflects the concentration at the time of collection[14][15]. This includes:

    • Freeze-thaw stability: Assess stability after multiple freeze-thaw cycles.

    • Short-term (bench-top) stability: Evaluate stability at room temperature for the expected duration of sample handling.

    • Long-term stability: Assess stability under frozen storage conditions over an extended period.

Data Interpretation and Reporting

All results must be reviewed to ensure they meet the established quality control criteria. The final reported concentration should be traceable to the calibration curve and supported by the performance of the QC samples. Any deviations from the standard operating procedure must be documented.

Conclusion

The LC-MS/MS method detailed in this application note, which utilizes a deuterated internal standard, provides a highly selective, sensitive, and robust protocol for the quantitative analysis of doxylamine in forensic toxicology casework. The incorporation of a rigorous validation plan based on ANSI/ASB Standard 036 ensures that the results generated are accurate, reliable, and legally defensible. The use of doxylamine-d5 is critical in mitigating the inherent variability of complex biological matrices, thereby upholding the highest standards of scientific integrity in forensic analysis.

References

  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. (2022). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. (2019). American Academy of Forensic Sciences Standards Board. Available at: [Link]

  • Eckes, L. F., et al. (2014). Post-mortem evidence of doxylamine in toxicological analyses. Science & Justice. Available at: [Link]

  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. (n.d.). ResearchGate. Available at: [Link]

  • Post-mortem evidence of doxylamine in toxicological analyses. (n.d.). ResearchGate. Available at: [Link]

  • Stove, C. P., et al. (2012). LC-MS/MS in forensic toxicology: what about matrix effects? Forensic Science International. Available at: [Link]

  • Williams, D. (2020). Liquid-Liquid Extraction in Forensic Chemistry. YouTube. Available at: [Link]

  • Hurtado, M., et al. (2017). Analytical method development by solid phase extraction and high-performance liquid chromatography for diphenhydramine quantification in syrups. Vitae. Available at: [Link]

  • Gao, H., & Wu, J. (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. Available at: [Link]

  • Al-Asmari, A. I. (2012). Stability of drugs and pesticides of forensic toxicological interest and their metabolites in biological samples. Enlighten Theses. Available at: [Link]

  • Eckes, L. F., et al. (2014). Post-mortem evidence of doxylamine in toxicological analyses. PubMed. Available at: [Link]

  • Sorenson Forensics. (n.d.). Comparing Five Forensic DNA Extraction Methods. Sorenson Forensics.
  • New York City Office of Chief Medical Examiner Forensic Toxicology Laboratory. (n.d.). Method Validation. NYC.gov. Available at: [Link]

  • Study Reviews Current Sample Preparation Methods for Forensic Toxicology. (2021). Forensic Magazine. Available at: [Link]

  • Davison, E., & Scott, K. S. (2022). Drug stability in forensic toxicology. WIREs Forensic Science. Available at: [Link]

  • Kancir, C. B., & Gadsden, R. H. (2009). Doxylamine toxicity: seizure, rhabdomyolysis and false positive urine drug screen for methadone. BMJ Case Reports. Available at: [Link]

  • Davison, E., & Scott, K. S. (2022). Drug stability in forensic toxicology. Discovery - the University of Dundee Research Portal. Available at: [Link]

  • Dogan-Topal, B., Kaya, S. I., & Ozkan, S. A. (2020). Analytical Method Validation in Forensic Assay. DergiPark. Available at: [Link]

  • Kuloglu, T., et al. (2020). Determination of doxylamine from a tea sample: A claim of drug facilitated crime. Journal of Chemical Metrology. Available at: [Link]

  • Barbaro, A. (2024). Techniques for DNA extraction in forensic science: from traditional to modern approaches. Minerva Forensic Medicine. Available at: [Link]

  • Grobosch, T., & Binscheck-Domaß, T. (n.d.). Automated Quantification of Doxylamine and Diphenhydramine in Human Plasma using on-line extraction-HPLC-DAD (TOX.I.S.). Semantic Scholar. Available at: [Link]

  • Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters. Available at: [Link]

  • Kancir, C. B., & Gadsden, R. H. (2009). Doxylamine toxicity: Seizure, rhabdomyolysis and false positive urine drug screen for methadone. ResearchGate. Available at: [Link]

Sources

Application Note: A Robust Protein Precipitation Protocol for the Quantification of Doxylamine in Plasma Samples Using LC-MS/MS with Doxylamine-d5 Succinate as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Sample Preparation in Bioanalysis

In the realm of drug development and clinical research, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications due to its high sensitivity and selectivity. However, the complexity of biological matrices like plasma, which are rich in proteins, lipids, and other endogenous components, presents a significant challenge. These matrix components can interfere with the analysis, leading to ion suppression or enhancement, and ultimately compromise the accuracy and reproducibility of the results.[1][2][3][4]

Protein precipitation is a widely adopted, straightforward, and effective technique to remove the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[5][6] This application note provides a detailed protocol for the protein precipitation of plasma samples for the quantification of doxylamine, a commonly used antihistamine[7][8], with the aid of its stable isotope-labeled internal standard, Doxylamine-d5 Succinate.[9][10] The rationale behind each step is elucidated to provide a comprehensive understanding of the methodology, ensuring its successful implementation and the generation of high-quality, reliable data.

Principle of Protein Precipitation

Protein precipitation leverages the principle of altering the solvation of proteins to induce their aggregation and removal from the solution. This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample.[5][11][12] The organic solvent disrupts the hydration layer surrounding the protein molecules, leading to a decrease in their solubility and subsequent precipitation. The precipitated proteins can then be easily separated from the supernatant containing the analyte of interest by centrifugation.

Choosing the Right Precipitant: Acetonitrile vs. Methanol

While several organic solvents can be used for protein precipitation, acetonitrile and methanol are the most common choices in bioanalysis.[11] For this protocol, acetonitrile is recommended. Here's a breakdown of the reasoning:

  • Higher Precipitation Efficiency: Acetonitrile generally provides more efficient protein removal compared to methanol.[5][13] It tends to produce larger, more coagulated protein pellets that are easier to separate during centrifugation, resulting in a cleaner supernatant.[5]

  • Reduced Phospholipid Interference: A significant advantage of acetonitrile is its ability to simultaneously precipitate proteins and reduce the concentration of phospholipids in the supernatant.[2][13] Phospholipids are a major source of matrix effects in LC-MS/MS analysis of plasma samples.[2][14]

  • Analyte Solubility: It is crucial to ensure that the analyte of interest, in this case, doxylamine, is soluble in the chosen precipitation solvent. Doxylamine is readily soluble in acetonitrile, ensuring its efficient extraction into the supernatant.

PrecipitantAdvantagesDisadvantages
Acetonitrile High protein precipitation efficiency, Good removal of phospholipids, Forms dense pelletsMay not be suitable for highly polar analytes
Methanol Good for a wider range of analyte polaritiesLess efficient protein precipitation, Does not effectively remove phospholipids, Can result in finer precipitates that are harder to pellet

The Role of Doxylamine-d5 Succinate as an Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative LC-MS/MS methods. Doxylamine-d5 Succinate is an ideal internal standard for the analysis of doxylamine for the following reasons:

  • Similar Physicochemical Properties: Doxylamine-d5 has nearly identical chemical and physical properties to doxylamine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.[9]

  • Mass Difference: The five deuterium atoms in Doxylamine-d5 provide a distinct mass difference from the unlabeled doxylamine, allowing for their simultaneous detection and differentiation by the mass spectrometer without chromatographic separation.[15]

  • Co-elution: Ideally, the SIL-IS should co-elute with the analyte to provide the most accurate correction for matrix effects at the specific retention time of the analyte.

Detailed Protocol for Protein Precipitation of Plasma Samples

This protocol is designed for the preparation of human plasma samples for the analysis of doxylamine using LC-MS/MS.

Materials and Reagents:

  • Human plasma (collected in K2EDTA tubes)

  • Doxylamine reference standard

  • Doxylamine-d5 Succinate internal standard (IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge capable of ≥14,000 x g

Preparation of Solutions:

  • Doxylamine Stock Solution (1 mg/mL): Accurately weigh and dissolve the doxylamine reference standard in methanol.

  • Doxylamine-d5 Succinate (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the Doxylamine-d5 Succinate in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the doxylamine stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike into blank plasma to create the calibration curve.

  • Working IS Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile to the desired concentration. This solution will be used as the precipitation solvent. The optimal concentration of the IS should be determined during method development.

Experimental Workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Aliquot 100 µL Plasma is_addition 2. Add 300 µL Acetonitrile containing Doxylamine-d5 plasma->is_addition Add precipitant with IS vortex 3. Vortex Mix (30 seconds) is_addition->vortex Ensure thorough mixing incubate 4. Incubate (10 min at 4°C) vortex->incubate Promote complete precipitation centrifuge 5. Centrifuge (10 min at 14,000 x g) incubate->centrifuge Pellet proteins supernatant 6. Transfer Supernatant to Autosampler Vial centrifuge->supernatant Collect clear supernatant injection 7. Inject into LC-MS/MS System supernatant->injection data_acquisition 8. Data Acquisition (MRM mode) injection->data_acquisition quantification 9. Quantification data_acquisition->quantification caption Figure 1: Experimental workflow for plasma protein precipitation.

Figure 1: Experimental workflow for plasma protein precipitation.

Step-by-Step Procedure:

  • Sample Thawing and Equilibration: Thaw the plasma samples at room temperature and allow them to equilibrate. Vortex mix gently before aliquoting.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample (or calibration standard/quality control sample).

  • Addition of Precipitation Solution: Add 300 µL of the working IS solution (acetonitrile containing Doxylamine-d5 Succinate) to the plasma sample. The recommended ratio of acetonitrile to plasma is 3:1 (v/v).[6] This ratio ensures efficient protein precipitation while minimizing excessive sample dilution.[5]

  • Mixing: Immediately vortex the mixture vigorously for 30 seconds. Thorough mixing is crucial for complete protein precipitation.

  • Incubation: Incubate the samples at 4°C for 10 minutes to facilitate complete protein precipitation.[16]

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to an autosampler vial for LC-MS/MS analysis. Be cautious not to disturb the protein pellet.

  • Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A robust and reliable bioanalytical method is not complete without thorough validation. The validation process ensures that the method is fit for its intended purpose and provides data that is accurate and reproducible. The following key parameters should be evaluated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[17][18][19][20]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank plasma.
Accuracy & Precision The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).For quality control samples, the mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A linear regression model is typically used. The correlation coefficient (r²) should be ≥ 0.99.
Recovery The efficiency of the extraction procedure.While not a mandatory acceptance criterion, recovery should be consistent and reproducible.
Matrix Effect The alteration of ionization efficiency due to co-eluting matrix components.The matrix factor (ratio of analyte response in the presence of matrix to the response in a neat solution) should be consistent across different sources of the matrix. The IS-normalized matrix factor is often used to assess this.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentrations in stability samples should be within ±15% of the nominal concentration.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Analyte Recovery - Incomplete protein precipitation.- Analyte co-precipitation with proteins.- Analyte instability.- Ensure thorough vortexing.- Optimize the acetonitrile to plasma ratio.- Investigate the stability of the analyte under the experimental conditions.
High Matrix Effects - Incomplete removal of interfering substances (e.g., phospholipids).- Ensure a sufficient volume of acetonitrile is used.- Optimize chromatographic conditions to separate the analyte from the interfering peaks.
Clogged LC System - Carryover of precipitated proteins into the supernatant.- Be careful during the supernatant transfer step.- Consider a second centrifugation step if the supernatant is not clear.
Poor Peak Shape - Injection of a solvent that is too strong compared to the mobile phase.- Evaporate the supernatant and reconstitute in a solvent compatible with the initial mobile phase.

Conclusion

This application note details a robust and reliable protein precipitation protocol for the quantification of doxylamine in plasma samples using Doxylamine-d5 Succinate as an internal standard. By following the outlined steps and understanding the rationale behind each experimental choice, researchers can achieve efficient sample clean-up, minimize matrix effects, and generate high-quality data suitable for regulatory submission. The importance of thorough method validation cannot be overstated, as it underpins the scientific integrity and trustworthiness of the bioanalytical results.

References

  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. (2022). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. [Link]

  • Methanol and acetonitrile are the most commonly used protein... (n.d.). ResearchGate. [Link]

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024). MDPI. [Link]

  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (n.d.). PubMed. [Link]

  • Comparison of different water-miscible solvents for the preparation of plasma and urine samples in metabolic profiling studies. (n.d.). CORE. [Link]

  • Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. (2015). PMC. [Link]

  • What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins? (2012). ResearchGate. [Link]

  • Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. (2023). National Institutes of Health. [Link]

  • Assessment of matrix effect in quantitative LC–MS bioanalysis. (n.d.). PMC - NIH. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (n.d.). LCGC International. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]

  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence s. (2022). Ovid. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). LinkedIn. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing. [Link]

  • Matrix Effects in LSMS Analysis of Plasma Samples. (2005). Chromatography Forum. [Link]

  • Sample Preparation In Bioanalysis: A Review. (n.d.). International Journal of Scientific & Technology Research. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Matrix Effects in Doxylamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for doxylamine analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalytical method development, with a specific focus on overcoming matrix effects in LC-MS/MS workflows. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered during the analysis of doxylamine in biological matrices.

Q1: My doxylamine signal is inconsistent or lower than expected in plasma samples compared to standards in a clean solvent. What is the likely cause?

A1: This is a classic sign of a matrix effect, specifically ion suppression. Components in your biological matrix (like plasma) that co-elute with doxylamine are likely interfering with the ionization process in the mass spectrometer's source.[1] This competition for ionization efficiency leads to a reduced signal for your analyte of interest.[1] Phospholipids are a common culprit in plasma samples analyzed using electrospray ionization (ESI).

Q2: I'm using a simple protein precipitation (PPT) method, but my results are not reproducible. Why is this happening?

A2: While protein precipitation is a fast and simple technique, it is often insufficient for removing all matrix interferences, particularly phospholipids.[2] The remaining matrix components can cause significant ion suppression, leading to poor reproducibility. The simplicity of PPT comes at the cost of sample cleanliness, which is often a critical factor in sensitive LC-MS/MS assays.

Q3: What is the best internal standard (IS) to use for doxylamine analysis?

A3: The gold standard is a stable isotope-labeled (SIL) internal standard, such as doxylamine-d5.[3] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[3] This allows for accurate correction of signal variability, significantly improving the precision and accuracy of your results.

Q4: How do the physicochemical properties of doxylamine influence my sample preparation strategy?

A4: Doxylamine is a basic compound with a pKa of approximately 8.87-9.2 and a LogP value of around 2.5-2.9.[4][5][6] Its basic nature means that its charge state can be manipulated by adjusting the pH. At a pH well below its pKa (e.g., pH < 7), it will be predominantly protonated (positively charged). At a pH well above its pKa (e.g., pH > 11), it will be in its neutral, more hydrophobic form. This is a critical consideration for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) to optimize its extraction and retention.

Q5: According to regulatory guidelines, what is required for assessing matrix effects?

A5: Regulatory bodies like the FDA require a thorough evaluation of matrix effects during method validation.[7] This typically involves analyzing samples from at least six different sources of the biological matrix to assess the variability of the matrix effect between individuals.[7] The goal is to ensure that the method is robust and provides accurate results regardless of minor variations in the sample matrix.

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed

Symptoms:

  • Low analyte response in matrix samples.

  • Poor assay sensitivity and high limit of quantitation (LLOQ).

  • Inconsistent results between different sample lots.

Systematic Troubleshooting Approach:

  • Confirm and Characterize Ion Suppression:

    • Method: Perform a post-column infusion experiment.

    • Rationale: This will identify the retention time regions where ion suppression is occurring. By infusing a constant flow of doxylamine solution post-column while injecting an extracted blank matrix sample, any dip in the baseline signal directly corresponds to a zone of ion suppression.[8]

  • Optimize Sample Preparation:

    • Rationale: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[2]

    • Actionable Solutions:

      • Move Beyond Protein Precipitation: If you are currently using PPT, consider more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

      • Implement Phospholipid Removal: Since phospholipids are a primary cause of ion suppression, incorporate a specific phospholipid removal step. This can be achieved with specialized SPE cartridges or plates.

      • Dilute the Sample: In some cases, a simple dilution of the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression. However, this may compromise the sensitivity of the assay.[9]

  • Refine Chromatographic Conditions:

    • Rationale: By adjusting the chromatography, you can aim to separate the doxylamine peak from the regions of ion suppression identified in the post-column infusion experiment.[8]

    • Actionable Solutions:

      • Modify the Gradient: A shallower gradient can improve the resolution between doxylamine and co-eluting matrix components.

      • Change the Column Chemistry: Switching to a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) can alter the elution profile of both the analyte and interferences.

Issue 2: Poor Recovery of Doxylamine During Sample Preparation

Symptoms:

  • Low analyte signal across all samples, including quality controls (QCs).

  • Inability to reach the desired LLOQ.

Systematic Troubleshooting Approach:

  • Review Physicochemical Properties:

    • Rationale: Doxylamine's recovery is highly dependent on its chemical state during extraction, which is governed by its pKa.

    • Doxylamine Properties: pKa ≈ 9.2 (basic), LogP ≈ 2.9 (moderately hydrophobic).[4][5][6]

  • Troubleshooting Liquid-Liquid Extraction (LLE):

    • Problem: Low recovery in the organic phase.

    • Cause: The pH of the aqueous sample may be too low, causing doxylamine to be in its protonated (charged) form, which is less soluble in the organic extraction solvent.

    • Solution: Adjust the sample pH to be at least 2 units above the pKa of doxylamine (i.e., pH > 11). This will ensure it is in its neutral, more hydrophobic form, which will readily partition into the organic solvent.

  • Troubleshooting Solid-Phase Extraction (SPE):

    • Problem: Doxylamine is breaking through during the sample loading step (found in the waste).

    • Cause: The SPE sorbent has not been properly conditioned, or the pH of the sample is incorrect, preventing retention.

    • Solution: Ensure proper conditioning of the SPE cartridge. For a reversed-phase sorbent, pre-condition with methanol and then equilibrate with an aqueous buffer at a pH where doxylamine is retained. For a cation exchange sorbent, ensure the pH of the sample is low enough to keep doxylamine protonated.

    • Problem: Doxylamine is not eluting from the cartridge.

    • Cause: The elution solvent is not strong enough, or the pH is not suitable to disrupt the interaction with the sorbent.

    • Solution: For a reversed-phase sorbent, ensure the elution solvent has a high enough percentage of organic solvent. For a cation exchange sorbent, the elution solvent should contain a counter-ion or have a high pH to neutralize the charge on doxylamine.

In-Depth Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Doxylamine in Plasma

This protocol is designed based on the basic nature of doxylamine to maximize its extraction into an organic solvent.

Methodology:

  • Sample Preparation: To 200 µL of plasma sample, add 25 µL of internal standard working solution (e.g., doxylamine-d5).

  • pH Adjustment: Add 50 µL of 1M sodium hydroxide to basify the sample to a pH > 11. Vortex briefly.

    • Expert Insight: This step is critical. By raising the pH above doxylamine's pKa of ~9.2, we deprotonate the molecule, making it neutral and significantly more soluble in the organic extraction solvent.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture).

  • Mixing: Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Doxylamine in Plasma

This protocol utilizes a mixed-mode cation exchange SPE cartridge for a more selective cleanup.

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma, add 25 µL of internal standard working solution. Add 400 µL of 2% phosphoric acid in water to acidify the sample. Vortex and centrifuge to pellet the precipitated proteins.

    • Expert Insight: Acidification ensures that doxylamine is in its protonated, positively charged state, which is necessary for retention on the cation exchange sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of 2% phosphoric acid in water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M acetic acid to remove polar interferences.

    • Wash 2: Add 1 mL of methanol to remove hydrophobic, non-basic interferences.

  • Elution: Elute the doxylamine with 1 mL of 5% ammonium hydroxide in methanol.

    • Expert Insight: The basic elution solvent neutralizes the charge on doxylamine, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase, as described in the LLE protocol.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation and Comparison

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Phospholipid Removal PoorModerateExcellent
Recovery High (but with matrix)Good to ExcellentExcellent
Throughput HighModerateModerate to High (with automation)
Tendency for Ion Suppression HighModerateLow
Recommendation Suitable for high concentration samples or less complex matrices.A good balance of cleanup and throughput.Recommended for low-level quantification and when high data quality is critical.

Visualizations

Workflow for Mitigating Doxylamine Matrix Effects

Mitigating_Matrix_Effects cluster_problem Problem Identification cluster_solution Solution Pathways cluster_sp_details Sample Prep Details Problem Inconsistent/Low Signal (Potential Matrix Effect) Confirm Post-Column Infusion (Identify Suppression Zone) Problem->Confirm SP Optimize Sample Prep Confirm->SP Primary Strategy Chrom Optimize Chromatography Confirm->Chrom Secondary Strategy PPT PPT SP->PPT LLE LLE SP->LLE SPE SPE SP->SPE Final Validated Method SP->Final Chrom->Final IS Use SIL-IS (Doxylamine-d5) IS->Final

Caption: A decision workflow for identifying and mitigating matrix effects in doxylamine analysis.

Mechanism of Ion Suppression at the ESI Source

Ion_Suppression cluster_droplet ESI Droplet Doxylamine D+ Gas_Phase Gas Phase Ions Doxylamine->Gas_Phase Successful Ionization Suppressed Lower Signal Doxylamine->Suppressed Suppressed Signal Matrix M+ Matrix->Gas_Phase Competition ESI_Tip ESI_Tip->Doxylamine Analyte ESI_Tip->Matrix Matrix Component

Caption: Competition between doxylamine and matrix components for ionization in an ESI droplet.

References

  • Zhang H, et al. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. J Pharm Biomed Anal. 2022;220:114984. Available from: [Link]

  • Automatic quantification of doxylamine and diphenhydramine in human plasma. Shimadzu. Available from: [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSBIO. Available from: [Link]

  • Zhang H, et al. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence s. Ovid. 2022. Available from: [Link]

  • Hurtado et al. Analytical method development by solid phase extraction and high-performance liquid chromatography for diphenhydramine quantification in syrups. ResearchGate. Available from: [Link]

  • Doxylamine | C17H22N2O | CID 3162. PubChem. Available from: [Link]

  • Solid Phase Extraction (SPE) of Alkaline Drugs From Biological Fluids 9. Scribd. Available from: [Link]

  • Ion Suppression in LC–MS–MS Analysis. Scribd. Available from: [Link]

  • Abdel-Rehim M. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis. 2011;3(19):2199-2213. Available from: [Link]

  • Ostermann AI, et al. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2014;969:141-150. Available from: [Link]

  • Showing Compound Doxylamine (FDB022751). FooDB. Available from: [Link]

  • Zhang H, et al. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. ResearchGate. 2022. Available from: [Link]

  • Becker G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. 2023. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available from: [Link]

  • Dolan JW. Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. 2003;16(4):24-29. Available from: [Link]

  • de Avila et al. Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. ResearchGate. 2011. Available from: [Link]

  • Chemical Properties of Doxylamine (CAS 469-21-6). Cheméo. Available from: [Link]

  • Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction. U.S. Food and Drug Administration. Available from: [Link]

  • Donormil | C21H28N2O5 | CID 11224. PubChem. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Robust Validation of an Analytical Method for Doxylamine Utilizing Doxylamine-d5 Succinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precision and reliability of quantitative methods are paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of doxylamine, a widely used first-generation antihistamine.[1][2] We will delve into the critical role of a deuterated internal standard, specifically Doxylamine-d5 Succinate, in achieving a robust and validated analytical method, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The core principle of this guide is to move beyond a simple recitation of protocols and instead, to illuminate the scientific rationale behind the experimental choices, ensuring a self-validating system that stands up to rigorous scientific and regulatory scrutiny.

The Imperative for an Appropriate Internal Standard in Doxylamine Quantification

Doxylamine, an ethanolamine derivative, is formulated in numerous over-the-counter and prescription medications for the treatment of insomnia and nausea.[2] Accurate quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. However, the inherent complexity of biological samples presents a significant challenge in bioanalysis: the matrix effect.

The matrix effect refers to the alteration of ionization efficiency by co-eluting, endogenous components of the sample matrix.[3] This phenomenon can lead to either ion suppression or enhancement, directly impacting the accuracy and precision of the analytical method.[4] To counteract these effects, the use of a suitable internal standard (IS) is indispensable.

While structurally similar analogs can be used, the gold standard is a stable isotope-labeled (SIL) internal standard of the analyte. Doxylamine-d5 Succinate is the ideal IS for doxylamine quantification for several compelling reasons:

  • Co-elution and Similar Physicochemical Properties: Doxylamine-d5 has nearly identical chemical and physical properties to doxylamine, ensuring it co-elutes during chromatographic separation and behaves similarly during sample preparation and ionization.[2][5]

  • Correction for Matrix Effects: Because the SIL-IS experiences the same matrix effects as the analyte, the ratio of their signals remains constant, providing a reliable measure of the analyte's concentration.[4]

  • Compensation for Variability: It effectively compensates for variations in sample extraction, injection volume, and instrument response.

A comparative analysis of a method employing Doxylamine-d5 Succinate versus one using a different, non-isotopically labeled IS would invariably demonstrate superior precision and accuracy for the former, especially in complex matrices like plasma or urine.

A Validated LC-MS/MS Method for Doxylamine: A Step-by-Step Protocol with Rationale

This section outlines a comprehensive, step-by-step protocol for the validation of an analytical method for doxylamine in human plasma, adhering to the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Preparation of Stock and Working Solutions
  • Doxylamine Stock Solution (1 mg/mL): Accurately weigh and dissolve Doxylamine Succinate in methanol. Rationale: Methanol is a common solvent that provides good solubility for doxylamine and is compatible with reverse-phase chromatography.

  • Doxylamine-d5 Succinate (Internal Standard) Stock Solution (1 mg/mL): Prepare in the same manner as the doxylamine stock solution.

  • Working Solutions: Prepare serial dilutions of the doxylamine stock solution in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL). Rationale: Using a fixed concentration of the IS across all samples allows for consistent normalization of the analyte signal.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of acetonitrile, vortex for 1 minute. Rationale: Acetonitrile is an effective protein precipitating agent. The 3:1 ratio of acetonitrile to plasma ensures efficient removal of proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system. Rationale: Evaporation and reconstitution concentrate the analyte and ensure compatibility with the initial mobile phase conditions, leading to better peak shape.

G cluster_prep Sample Preparation plasma 100 µL Plasma is Add 20 µL Doxylamine-d5 IS plasma->is precip Add 300 µL Acetonitrile (Protein Precipitation) is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A time-programmed gradient is used to achieve optimal separation of doxylamine from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Doxylamine: m/z 271.2 → 182.1

      • Doxylamine-d5: m/z 276.2 → 187.1[9][10][11]

    • Rationale: MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Validation Parameters and Acceptance Criteria

A bioanalytical method validation should encompass a comprehensive evaluation of several key parameters to ensure its reliability.[12][13]

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally identify and quantify the analyte in the presence of other components in the sample.[12]

  • Procedure: Analyze at least six different blank plasma lots to assess for interferences at the retention times of doxylamine and Doxylamine-d5.

  • Acceptance Criteria: The response of any interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

Linearity and Range
  • Objective: To establish the relationship between the instrument response and the known concentrations of the analyte.

  • Procedure: A calibration curve consisting of a blank, a zero standard, and at least six non-zero standards is prepared and analyzed. A typical range for doxylamine in plasma could be 0.5 to 200 ng/mL.[9][11]

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Procedure: Analyze QC samples at four concentration levels (LLOQ, low, medium, and high) in at least five replicates on three different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[10]

Parameter Doxylamine Method with Doxylamine-d5 IS Alternative Method (Non-SIL IS)
Linearity (r²) > 0.998> 0.995
Intra-day Precision (%CV) < 5%< 10%
Inter-day Precision (%CV) < 6%< 12%
Accuracy (% Bias) -2.5% to +3.0%-8.0% to +9.5%
A hypothetical comparison of performance data.
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • LOD: Typically determined as a signal-to-noise ratio of 3:1.

  • LLOQ: The lowest point on the calibration curve that meets the acceptance criteria for accuracy and precision. For doxylamine in plasma, an LLOQ of 0.5 ng/mL is achievable.[9][11]

Stability
  • Objective: To evaluate the stability of doxylamine in the biological matrix under different storage and handling conditions.

  • Experiments:

    • Freeze-Thaw Stability: Three cycles of freezing and thawing.

    • Short-Term (Bench-Top) Stability: At room temperature for a specified period.

    • Long-Term Stability: At -80°C for an extended duration.

    • Post-Preparative Stability: In the autosampler.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration. Studies have shown doxylamine to be stable under various storage conditions.[1][10]

G cluster_validation Method Validation Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Stability Stability LOD_LOQ->Stability

Caption: Key parameters for analytical method validation.

Conclusion: The Decisive Advantage of Doxylamine-d5 Succinate

The validation of an analytical method for doxylamine is a rigorous process that demands meticulous attention to detail and a profound understanding of the underlying scientific principles. While various approaches can be employed, the use of a stable isotope-labeled internal standard like Doxylamine-d5 Succinate offers an unparalleled advantage in mitigating the challenges of bioanalysis, particularly the unpredictable nature of the matrix effect.

The comparative data, though hypothetical in the provided table, reflects the widely accepted reality in the field: methods employing a SIL-IS consistently outperform those that do not, yielding superior accuracy, precision, and overall robustness. For researchers, scientists, and drug development professionals, the adoption of such a method is not merely a matter of best practice but a fundamental requirement for generating high-quality, defensible data that can confidently support regulatory submissions and advance our understanding of the pharmacology of doxylamine.

References

  • Harde, M. T., & Lakade, S. H. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Future Journal of Pharmaceutical Sciences, 7(1), 137. [Link]

  • Varasala, D., & Konidala, S. K. (2016). Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan. Der Pharmacia Lettre, 8(5), 337-346. [Link]

  • Li, J., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 220, 114984. [Link]

  • Ovid. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence s. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubMed. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Patel, A., et al. (2023). Resolution, Characterization and Biological Evaluation of Doxylamine Isomers. ResearchGate. [Link]

  • PubMed. (2022). Chemometric Quality Assessment of Doxylamine Succinate With Its Degradation Product: Implementation of Two Predictive Models on UV-Spectrophotometric Data of Anti-Emetic Binary Mixture. Journal of AOAC International. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Klimenko, L. Y., et al. (2014). Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. Journal of Chemical and Pharmaceutical Research, 6(5), 939-946. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bioanalysis Zone. (2016). Importance of matrix effects in LC–MS/MS bioanalysis. [Link]

  • Semantic Scholar. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. [Link]

  • SlideShare. (2015). USFDA guidelines for bioanalytical method validation. [Link]

  • ResearchGate. (2013). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. [Link]

  • Impact Factor. (2023). Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for Doxylamine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioanalytical chemistry, the pursuit of accuracy and precision is paramount. The quantification of active pharmaceutical ingredients (APIs) like doxylamine in complex biological matrices demands robust analytical methodologies. A cornerstone of such methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of an internal standard (IS). The choice of IS is a critical decision that can significantly impact the reliability and validity of experimental data.

This guide provides an in-depth comparison of Doxylamine-d5 Succinate, a stable isotope-labeled internal standard (SIL-IS), with commonly used structural analog internal standards for the quantification of doxylamine. We will delve into the theoretical underpinnings of internal standard selection, present supporting experimental data, and provide a comprehensive protocol for a comparative validation study.

The Critical Role of Internal Standards in LC-MS Bioanalysis

Internal standards are essential in quantitative LC-MS analysis to correct for the variability inherent in sample preparation and the analytical process.[1] Factors such as analyte loss during extraction, fluctuations in injection volume, and variations in ionization efficiency (matrix effects) can all introduce significant error.[1] An ideal internal standard is a compound that behaves identically to the analyte of interest throughout the entire analytical procedure but is distinguishable by the mass spectrometer. By adding a known amount of the IS to all samples, calibration standards, and quality control samples, the ratio of the analyte's response to the IS's response is used for quantification. This normalization effectively cancels out most sources of analytical variability, leading to more accurate and precise results.

There are two primary categories of internal standards used in bioanalysis:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard." A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).

  • Structural Analog Internal Standards: These are compounds that are chemically similar to the analyte but not isotopically labeled. They should share similar physicochemical properties, such as extraction recovery and chromatographic behavior.

Profiling the Internal Standards

Doxylamine-d5 Succinate: The Stable Isotope-Labeled Standard

Doxylamine-d5 succinate is the deuterated form of doxylamine succinate, where five hydrogen atoms have been replaced with deuterium. This substitution results in a molecule with a higher mass that can be readily differentiated from the unlabeled doxylamine by a mass spectrometer.

Advantages:

  • Identical Physicochemical Properties: Doxylamine-d5 has nearly identical chemical and physical properties to doxylamine.[2] This ensures that it co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement, effectively compensating for matrix effects.[2]

  • Similar Extraction Recovery: Due to its structural identity, the extraction efficiency of Doxylamine-d5 from biological matrices is expected to be the same as that of doxylamine.[2]

  • Co-elution without Interference: In LC-MS/MS, Doxylamine-d5 can co-elute with doxylamine without causing interference, as they are distinguished by their different mass-to-charge ratios (m/z).[3][4]

Potential Considerations:

  • Cost and Availability: The synthesis of stable isotope-labeled compounds can be more complex and expensive than sourcing structural analogs.[2]

  • Isotopic Purity: It is crucial to ensure the isotopic purity of the SIL-IS to prevent any contribution to the analyte signal.[2]

Structural Analog Alternatives: Diphenhydramine and Promethazine

When a SIL-IS is not available or feasible, researchers may turn to structural analogs. For doxylamine, common choices include other first-generation antihistamines like diphenhydramine and promethazine due to their structural similarities.

  • Diphenhydramine: Another ethanolamine antihistamine, diphenhydramine shares a similar core structure with doxylamine.[5]

  • Promethazine: A phenothiazine derivative, promethazine also possesses antihistaminic and sedative properties, with some structural resemblance to doxylamine.[6]

Advantages:

  • Lower Cost and Wider Availability: Structural analogs are generally less expensive and more readily available than their stable isotope-labeled counterparts.[2]

Disadvantages:

  • Differences in Physicochemical Properties: Although structurally similar, there are inherent differences in the physicochemical properties of these analogs compared to doxylamine (see Table 1). These differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency.[2]

  • Differential Matrix Effects: If the structural analog does not co-elute perfectly with the analyte, it may be subjected to a different degree of matrix effects, leading to inaccurate quantification.[7]

  • Potential for Cross-Reactivity: In some cases, metabolites of the structural analog could potentially interfere with the analyte of interest.

Comparative Analysis: Physicochemical Properties

A comparison of the key physicochemical properties of doxylamine, diphenhydramine, and promethazine is crucial to understanding their potential behavior as internal standards.

PropertyDoxylamineDiphenhydraminePromethazine
Molecular Weight ( g/mol ) 270.37[8]255.35[5]284.42[6]
logP 2.9[9]3.27[5]4.83
pKa (Strongest Basic) 8.87[9]9.09.1
Structure Ethanolamine derivative[8]Ethanolamine derivative[5]Phenothiazine derivative[6]

Table 1: Comparison of Physicochemical Properties.

The differences in logP and pKa values suggest that the extraction behavior and chromatographic retention of diphenhydramine and promethazine may not perfectly match that of doxylamine.

Performance Data from Published Literature

While direct head-to-head comparative studies are limited, we can glean valuable insights from published validation data for LC-MS/MS methods using these different internal standards.

Doxylamine-d5 Succinate: High Precision and Accuracy

A study by Fu et al. (2022) developed and validated a simple and sensitive LC-MS/MS method for the quantification of doxylamine in human plasma using Doxylamine-d5 as the internal standard.[3][4] The key validation parameters are summarized below:

Validation ParameterResult
Linearity Range 0.500 - 200 ng/mL
Inter-batch Precision (%CV) < 6.6%
Inter-batch Accuracy (%RE) -2.7% to 0.1%
Extraction Recovery Consistent between analyte and IS
Matrix Effect Effectively compensated by the IS

Table 2: Validation Summary for Doxylamine Analysis using Doxylamine-d5 IS.[3][4]

These results demonstrate the excellent performance of Doxylamine-d5 as an internal standard, yielding high precision and accuracy. The use of a SIL-IS is widely acknowledged to provide better assay performance in quantitative bioanalysis.[2]

Structural Analogs: A Compromise with Caveats

Finding published methods that use diphenhydramine or promethazine as an internal standard for doxylamine quantification is challenging. However, we can examine their performance as internal standards for other analytes to infer their potential suitability.

  • Diphenhydramine: While not commonly used for doxylamine, diphenhydramine has been used as an internal standard for other basic drugs. However, its different chemical structure compared to doxylamine would likely lead to variations in extraction and ionization, making it a less ideal choice.

  • Promethazine: Similarly, promethazine's use as an IS for doxylamine is not well-documented. A study on the determination of promethazine and its metabolites in swine tissues used deuterated promethazine (PMZ-d6) as the internal standard, highlighting the preference for a SIL-IS even for promethazine itself.[10]

The general consensus in the scientific community is that while structural analogs can sometimes provide acceptable results, they are more susceptible to validation failures and are not as reliable as SIL-IS, especially when dealing with complex matrices.[2]

Experimental Protocol: A Head-to-Head Comparison

To definitively assess the performance of these internal standards, a rigorous validation study is required. The following protocol outlines a comprehensive approach to compare Doxylamine-d5, diphenhydramine, and promethazine as internal standards for the LC-MS/MS quantification of doxylamine in human plasma. This protocol is designed to adhere to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).

Preparation of Stock and Working Solutions
  • Doxylamine Succinate: Prepare a primary stock solution in methanol at 1 mg/mL. Prepare serial dilutions to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standards:

    • Doxylamine-d5 Succinate: Prepare a stock solution in methanol at 1 mg/mL. Prepare a working solution at an appropriate concentration (e.g., 50 ng/mL).

    • Diphenhydramine HCl: Prepare a stock solution in methanol at 1 mg/mL. Prepare a working solution at a concentration that yields a similar detector response to the doxylamine working solutions.

    • Promethazine HCl: Prepare a stock solution in methanol at 1 mg/mL. Prepare a working solution at a concentration that yields a similar detector response to the doxylamine working solutions.

Sample Preparation: Protein Precipitation
  • To 100 µL of blank human plasma, add 10 µL of the appropriate internal standard working solution (Doxylamine-d5, diphenhydramine, or promethazine).

  • For calibration standards and QCs, add the corresponding doxylamine working solution. For blank samples, add 10 µL of methanol.

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma add_is Add 10 µL Internal Standard (Doxylamine-d5, Diphenhydramine, or Promethazine) plasma->add_is add_analyte Add Doxylamine (for Calibrators/QCs) add_is->add_analyte vortex1 Vortex add_analyte->vortex1 ppt Add 300 µL Acetonitrile (Protein Precipitation) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 1. Experimental workflow for sample preparation.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Doxylamine: m/z 271.2 → 182.2

    • Doxylamine-d5: m/z 276.2 → 187.2

    • Diphenhydramine: m/z 256.2 → 167.1

    • Promethazine: m/z 285.1 → 198.1

Validation Parameters to be Assessed

For each internal standard, the following validation parameters should be evaluated according to FDA guidelines:

  • Selectivity and Specificity: Analyze at least six different lots of blank plasma to ensure no endogenous interferences at the retention times of the analyte and IS.

  • Linearity and Range: Establish a calibration curve over the expected concentration range (e.g., 0.5 - 200 ng/mL) and assess the linearity using a weighted linear regression model.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at a minimum of four QC levels (LLOQ, low, mid, and high).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in neat solutions. This should be assessed in at least six different lots of plasma.

  • Recovery: Determine the extraction recovery by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of doxylamine in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).

Logical Framework for Internal Standard Selection

The choice of an internal standard should be a logical process based on a clear understanding of the analytical requirements.

G start Start: Need for Doxylamine Quantification is_needed Is an Internal Standard Required? start->is_needed yes_is Yes (for accuracy and precision) is_needed->yes_is no_is No (Semi-quantitative/qualitative) is_needed->no_is is_type Select Internal Standard Type yes_is->is_type sil_is Stable Isotope-Labeled (SIL-IS) Doxylamine-d5 is_type->sil_is analog_is Structural Analog (Diphenhydramine, Promethazine) is_type->analog_is eval_sil Evaluate SIL-IS Performance (Accuracy, Precision, Matrix Effect) sil_is->eval_sil eval_analog Evaluate Analog IS Performance (Accuracy, Precision, Matrix Effect, Recovery) analog_is->eval_analog compare Compare Performance Data eval_sil->compare eval_analog->compare decision Select Optimal Internal Standard compare->decision

Sources

The Gold Standard vs. The Practical Alternative: A Guide to Internal Standards for Doxylamine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Comparison of Doxylamine-d5 and Structural Analogs in Bioanalytical Methodologies

In the landscape of quantitative bioanalysis, the accuracy and reliability of data are paramount. For researchers, scientists, and drug development professionals working with doxylamine, a widely used antihistamine, the choice of an appropriate internal standard (IS) is a critical decision that profoundly impacts the integrity of analytical results.[1][2][3] This guide provides a comprehensive comparison between the gold standard, a stable isotope-labeled (SIL) internal standard, doxylamine-d5, and a common practical alternative, a structural analog internal standard. We will delve into the theoretical underpinnings, present supporting experimental data, and offer expert insights to inform your selection process.

The Foundational Role of the Internal Standard in Quantitative Analysis

Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of bioanalysis due to its high sensitivity and selectivity.[4] However, the journey of an analyte from a complex biological matrix to the detector is fraught with potential for variability. Analyte loss during sample preparation, fluctuations in injection volume, and the notorious "matrix effect"—where co-eluting endogenous components suppress or enhance the analyte's ionization—can all introduce significant error.[4][5][6][7]

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[4] Its purpose is to mimic the behavior of the analyte throughout the analytical process, thereby normalizing for variations and ensuring accurate quantification. The ideal IS should have physicochemical properties as close to the analyte as possible.[5] This is where the distinction between a SIL-IS and a structural analog becomes crucial.

The Contenders: Doxylamine-d5 and Structural Analogs

This guide will focus on two primary types of internal standards used for the quantification of doxylamine:

  • Doxylamine-d5: A stable isotope-labeled internal standard where five hydrogen atoms in the doxylamine molecule are replaced with deuterium.[8][9] This makes it chemically almost identical to doxylamine but with a different mass, allowing for separate detection by the mass spectrometer.

  • Structural Analog Internal Standards: These are molecules with a similar chemical structure to the analyte but are not isotopically labeled. For doxylamine, a common structural analog used as an internal standard is diphenhydramine .[10] Both are first-generation antihistamines with similar chemical properties.[11][12][13]

Below are the chemical structures of doxylamine, doxylamine-d5, and diphenhydramine.

G cluster_doxylamine Doxylamine cluster_doxylamine_d5 Doxylamine-d5 cluster_diphenhydramine Diphenhydramine doxylamine doxylamine doxylamine_d5 doxylamine_d5 diphenhydramine diphenhydramine

Figure 1: Chemical structures of Doxylamine, Doxylamine-d5, and Diphenhydramine.

The Theoretical Advantage: Isotope Dilution Mass Spectrometry (IDMS) with Doxylamine-d5

The use of a stable isotope-labeled internal standard like doxylamine-d5 leverages the principle of Isotope Dilution Mass Spectrometry (IDMS) .[14][15][16] IDMS is considered a primary ratio method of measurement, capable of achieving high accuracy and precision.[16][17][18]

The core principle of IDMS is that the SIL-IS and the native analyte are chemically indistinguishable during extraction, chromatography, and ionization.[14] Any loss of analyte during sample processing will be accompanied by a proportional loss of the SIL-IS. Similarly, any suppression or enhancement of the ion signal due to matrix effects will affect both the analyte and the SIL-IS to the same extent.[4] This ensures that the ratio of the analyte's signal to the IS's signal remains constant, leading to highly reliable quantification.

G cluster_workflow Bioanalytical Workflow with Internal Standard Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (Doxylamine-d5 or Structural Analog) Sample->Spike Addition of known amount of IS Extraction Sample Preparation (Protein Precipitation, LLE, SPE) Spike->Extraction Co-processing of Analyte and IS Analysis LC-MS/MS Analysis Extraction->Analysis Introduction into LC-MS system Quantification Quantification (Analyte/IS Ratio vs. Concentration) Analysis->Quantification Signal detection and ratio calculation

Figure 2: A generalized workflow for bioanalytical sample processing and analysis.

Performance Comparison: Experimental Data

To objectively compare the performance of doxylamine-d5 and a structural analog (diphenhydramine) as internal standards, we will examine key validation parameters from published LC-MS/MS methods. These parameters are essential for ensuring a method is robust and reliable, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[19][20][21][22]

Linearity, Precision, and Accuracy

The following table summarizes the performance characteristics of two validated LC-MS/MS methods for the quantification of doxylamine in human plasma: one using doxylamine-d5 and the other using diphenhydramine as the internal standard.

ParameterMethod with Doxylamine-d5 IS[23][24][25]Method with Diphenhydramine IS[10]FDA Guideline[19][22]
Linearity Range 0.500 - 200 ng/mL100 - 1400 ng/mLN/A
Correlation Coefficient (r²) > 0.99> 0.995≥ 0.99 is preferred
Intra-day Precision (%CV) ≤ 5.4%Not explicitly stated≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 6.6%Not explicitly stated≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%RE) -10.6% to 3.7%Not explicitly statedWithin ±15% (±20% at LLOQ)
Inter-day Accuracy (%RE) -2.7% to 0.1%Not explicitly statedWithin ±15% (±20% at LLOQ)

As the data indicates, both methods demonstrate excellent linearity, precision, and accuracy, well within the acceptance criteria set by the FDA. This suggests that for a well-developed method, a structural analog can provide acceptable performance.

Matrix Effect and Extraction Recovery

The true test of an internal standard's utility lies in its ability to compensate for matrix effects and variability in extraction recovery.

ParameterMethod with Doxylamine-d5 IS[23][25]Method with Diphenhydramine IS[10]
Matrix Effect Within acceptable rangeNot explicitly stated
Extraction Recovery Within acceptable range94.5 - 104.7%

The method utilizing doxylamine-d5 explicitly states that the matrix effect was within an acceptable range, highlighting the superior capability of a SIL-IS to mitigate this common issue in LC-MS bioanalysis.[23][25] While the method with diphenhydramine shows good extraction recovery, the absence of explicit data on matrix effect compensation is a notable difference.[10] This is a critical consideration, as matrix effects can be highly variable between different sources of biological matrices.[6]

Causality Behind Experimental Choices: Why Doxylamine-d5 is the Preferred Standard

While a structural analog like diphenhydramine can be used successfully, the choice of a stable isotope-labeled internal standard like doxylamine-d5 is rooted in sound scientific principles that lead to a more robust and self-validating system.

  • Co-elution and Identical Ionization Behavior: Doxylamine-d5 has nearly identical chromatographic retention time and ionization efficiency to doxylamine.[4] This means that any matrix components that co-elute and cause ion suppression or enhancement will affect both the analyte and the IS to the same degree, providing the most accurate correction.[4] A structural analog, even one as similar as diphenhydramine, will have a slightly different retention time and may experience different matrix effects.

  • Compensation for Extraction Variability: The chemical similarity between doxylamine-d5 and doxylamine ensures they behave almost identically during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[4] This leads to more consistent recovery and better precision.

  • Reduced Method Development Time: The use of a SIL-IS can often simplify and shorten the method development process. Since the IS behaves so similarly to the analyte, issues related to differential recovery and matrix effects are less likely to arise, requiring less optimization of extraction and chromatographic conditions.

Experimental Protocols

Below are representative, step-by-step methodologies for the analysis of doxylamine in human plasma using both types of internal standards.

Protocol 1: Doxylamine Quantification using Doxylamine-d5 Internal Standard

This protocol is adapted from a validated LC-MS/MS method.[23][24][25]

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of doxylamine-d5 working solution (internal standard).

    • Vortex mix for 30 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with a mixture of methanol and 20 mM ammonium acetate (0.2% formic acid) in water.[23][24]

    • Flow Rate: 0.6 mL/min.[23][24]

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions:

      • Doxylamine: m/z 271.0 → 182.0[23][24]

      • Doxylamine-d5: m/z 276.2 → 187.3[23][24]

Protocol 2: Doxylamine Quantification using Diphenhydramine Internal Standard

This protocol is based on a validated UFLC-DAD method.[10]

  • Sample Preparation:

    • To 500 µL of rat plasma, add the appropriate working standards of doxylamine and 500 ng/mL of diphenhydramine (internal standard).

    • Add acetonitrile for protein precipitation.

    • Vortex and centrifuge.

    • The supernatant is directly injected or further processed as needed.

  • Chromatographic Analysis:

    • LC System: Ultra-Fast Liquid Chromatography (UFLC) with a Diode Array Detector (DAD).

    • Column: Chiral cellulose-based column.

    • Mobile Phase: 20 mM ammonium bicarbonate buffer and acetonitrile (65:35 v/v) with 0.15% diethylamine in the buffer.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection Wavelength: 220 nm.[10]

Conclusion: A Matter of Confidence and Robustness

The choice between doxylamine-d5 and a structural analog internal standard is ultimately a decision based on the required level of analytical rigor, resource availability, and the intended application of the data.

  • Doxylamine-d5 represents the gold standard. Its use in conjunction with isotope dilution mass spectrometry provides the most robust and reliable method for doxylamine quantification, effectively mitigating the unpredictable nature of matrix effects and ensuring the highest level of data integrity. For regulated bioanalysis in support of clinical trials or for studies demanding the utmost accuracy, doxylamine-d5 is the unequivocal choice.

  • Structural analogs , such as diphenhydramine, can be a viable and cost-effective alternative, particularly in research or early discovery settings. However, their use requires more extensive method development and validation to thoroughly investigate and control for potential differences in extraction recovery and susceptibility to matrix effects.

References

  • Shimadzu. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma.
  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
  • Sirisha, T., et al. (2015). Chiral separation of (d)- and (l)-enantiomers of doxylamine succinate in rat plasma. Bulletin of Faculty of Pharmacy, Cairo University.
  • Li, W., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. PubMed.
  • MedchemExpress. (n.d.). Doxylamine-d5 succinate.
  • WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Wikipedia. (n.d.). Doxylamine.
  • ResearchGate. (n.d.). Linear profile of the mean plasma concentrations of doxylamine in the fed and fasting states.
  • Cayman Chemical. (n.d.). Doxylamine-d5 (succinate).
  • ResearchGate. (2025). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Isotope Dilution Mass Spectrometry.
  • Mei, H., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). Doxylamine. PubChem.
  • Google Patents. (n.d.). CN102108059B - A kind of synthetic method of doxylamine succinate.
  • Verywell Health. (2025). How Doxylamine Compares to Diphenhydramine.
  • ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • ResearchGate. (2025). (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification.
  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Oreate AI Blog. (2026). Doxylamine vs. Diphenhydramine: A Closer Look at Two Sleep Aids.
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.
  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
  • Wikipedia. (n.d.). Isotope dilution.
  • ScienceDirect. (2022). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous solution.
  • PubMed. (n.d.). Doxylamine and diphenhydramine pharmacokinetics in women on low-dose estrogen oral contraceptives.
  • Reddit. (n.d.). Accounting for the matrix effect.
  • ResearchGate. (2025). USFDA. Guidance for Industry: Bioanalytical Method Validation.
  • Royal Society of Chemistry. (n.d.). Introduction to Isotope Dilution Mass Spectrometry (IDMS).
  • BuzzRx. (2025). Doxylamine vs Diphenhydramine: Comparing Sleep Aids.

Sources

A Senior Application Scientist's Guide to Linearity and Range Determination for Doxylamine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed comparison and technical guide on establishing the linearity and analytical range for doxylamine assays. As drug development professionals and researchers, the accurate quantification of active pharmaceutical ingredients (APIs) like doxylamine is paramount. This guide provides an in-depth analysis of methodologies, the rationale behind experimental design, and a comparative look at common analytical techniques, ensuring your assays are robust, reliable, and compliant with regulatory expectations.

The Critical Role of Linearity and Range in Assay Validation

Before delving into protocols, it's essential to understand the "why." Linearity and range are foundational validation parameters that define the performance of an analytical method.

  • Linearity demonstrates that the assay's response is directly proportional to the concentration of the analyte.[1][2] This relationship is the basis for calculating the concentration of unknown samples from a calibration curve.

  • Analytical Range is the interval between the upper and lower concentrations for which the method has been proven to have an acceptable level of accuracy, precision, and linearity.[1]

Establishing these parameters correctly ensures that the data generated is trustworthy and reproducible, forming the bedrock of pharmacokinetic, stability, and quality control studies. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have explicit guidelines for these validation characteristics.[1][3][4]

Comparative Analysis of Key Analytical Methods

The choice of analytical technique significantly impacts the achievable linearity and range. Here, we compare three common methods for doxylamine quantification.

MethodPrincipleTypical Linearity (R²)Typical RangeStrengthsLimitations
HPLC-UV Separation by chromatography, detection by UV absorbance.>0.99910 - 100 µg/mLRobust, cost-effective, widely available.Moderate sensitivity, potential for matrix interference.
LC-MS/MS Separation by chromatography, detection by mass spectrometry.>0.990.5 - 200 ng/mL[5][6]High sensitivity and selectivity, ideal for complex matrices (e.g., plasma).[5][6]Higher cost and complexity.
UV-Vis Spectrophotometry Direct measurement of UV absorbance of the drug molecule.>0.9910 - 60 µg/mL[7][8][9]Simple, rapid, and inexpensive.Low specificity, highly susceptible to interference from other UV-absorbing compounds.

Expert Insight: For early-stage formulation development or bulk drug analysis where concentrations are high and the matrix is simple, UV-Vis Spectrophotometry or HPLC-UV are often sufficient. However, for bioanalytical studies (e.g., measuring doxylamine in human plasma), the superior sensitivity and selectivity of LC-MS/MS are non-negotiable to achieve the required low limits of quantification.[5]

Experimental Design: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, incorporating principles from ICH Q2(R1) guidelines.[3][10][11] It explains not just the steps, but the causality behind them.

Objective: To determine the linearity and establish the analytical range of a doxylamine assay.
Core Principle: The experiment is designed to challenge the method across a wide span of concentrations to reveal its operational limits. According to ICH guidelines, a minimum of five concentration levels is recommended to establish linearity.[3]

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation Stock Prepare Primary Stock Solution (e.g., 1 mg/mL) Serials Prepare Serial Dilutions (min. 5 concentrations) e.g., 1, 5, 10, 25, 50, 100 µg/mL Stock->Serials Dilute QCs Prepare Independent QC Samples (Low, Mid, High) Stock->QCs From separate weighing Analyze Analyze all samples (Calibration Standards & QCs) in triplicate Serials->Analyze QCs->Analyze Plot Plot Response vs. Concentration Analyze->Plot Regression Perform Linear Regression (y = mx + c) Plot->Regression Stats Calculate: - Correlation Coefficient (R²) - Slope (m) - Y-intercept (c) Regression->Stats BackCalc Back-calculate concentrations of standards and QCs Regression->BackCalc Assess Assess Accuracy & Precision at each level BackCalc->Assess

Caption: Workflow for Linearity and Range Determination.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • What: Accurately weigh a certified reference standard of doxylamine succinate and dissolve it in a suitable solvent (e.g., distilled water, methanol) to create a primary stock solution of known concentration (e.g., 1 mg/mL).

    • Why: Using a certified standard ensures traceability and accuracy. The high concentration allows for precise serial dilutions.

  • Preparation of Calibration Standards:

    • What: Perform serial dilutions from the primary stock solution to prepare at least 5-7 calibration standards spanning the expected concentration range. For an HPLC-UV assay, this might be 10, 20, 40, 60, and 80 µg/mL.[12]

    • Why: Spacing the concentrations evenly across the range (both linearly and logarithmically, depending on the range) is crucial for accurately defining the linear model and identifying any potential curvature at the extremes.

  • Preparation of Quality Control (QC) Samples:

    • What: From a separate weighing of the reference standard, prepare an independent stock solution. Use this stock to prepare at least three levels of QC samples: Low (near the lower limit), Medium, and High (near the upper limit).

    • Why: This is the self-validating step. Using an independent stock for QCs verifies the accuracy of the primary stock and the dilution process. If the back-calculated QC concentrations are accurate, it builds confidence in the entire calibration curve.

  • Analysis:

    • What: Analyze the blank (solvent), zero standard (matrix without analyte), all calibration standards, and all QC samples according to the analytical method's procedure. It is recommended to perform at least three replicate injections or measurements for each standard.

    • Why: Multiple replicates provide the data needed to assess the precision (repeatability) at each concentration level.

Data Analysis and Acceptance Criteria

Once the data is acquired, the analysis determines whether the method is fit for purpose.

  • Construct the Calibration Curve: Plot the mean instrument response (e.g., peak area, absorbance) on the y-axis versus the nominal concentration of the analyte on the x-axis.

  • Perform Linear Regression: Apply a least-squares linear regression to the data.

    • Expert Insight: For most HPLC-UV and spectrophotometric assays, a simple linear model (y = mx + c) with equal weighting is sufficient. For LC-MS/MS, which often covers a wider dynamic range, heteroscedasticity (non-constant variance) is common. In such cases, a weighted linear regression (e.g., 1/x or 1/x²) is required to prevent the higher concentration standards from disproportionately influencing the regression line, thereby ensuring accuracy at the lower end of the range.

  • Evaluate Linearity and Define the Range:

    • Correlation Coefficient (R²): This value should typically be ≥ 0.999 for HPLC and ≥ 0.99 for spectrophotometry.[13][14] While a high R² is necessary, it is not sufficient on its own to prove linearity.

    • Residual Plot Analysis: A visual inspection of a plot of residuals (the difference between the observed and predicted response) versus concentration is crucial. The residuals should be randomly scattered around zero. Any discernible pattern (e.g., a U-shape) indicates a lack of fit and potential non-linearity.

    • Accuracy of Back-Calculated Standards: The concentration of each calibration standard is back-calculated using the regression equation. For a standard to be included in the range, its back-calculated concentration should be within ±15% of the nominal value (or ±20% for the Lower Limit of Quantitation, LLOQ).[15][16]

    • The Analytical Range is defined by the lowest (LLOQ) and highest (Upper Limit of Quantitation, ULOQ) standards that meet the acceptance criteria for accuracy and precision.

G cluster_main Analytical Range Concept LOQ LLOQ (Lower Limit of Quantitation) p1 LOQ->p1 Lower Boundary (Acceptable Accuracy & Precision) ULOQ ULOQ (Upper Limit of Quantitation) p6 ULOQ->p6 Upper Boundary (Acceptable Accuracy & Precision) p1->p6 Linear Range p2 p3 p4 p5 X_axis Concentration Y_axis Response

Caption: Relationship between Linearity and Analytical Range.

Conclusion

Establishing the linearity and analytical range is a meticulous but essential phase of method validation for doxylamine assays. The choice of analytical technology must align with the intended application, whether for high-concentration bulk analysis or trace-level bioanalysis. By employing a self-validating experimental design, performing rigorous data analysis, and understanding the causality behind each step, researchers can ensure their methods are robust, defensible, and generate high-quality data that meets stringent scientific and regulatory standards.

References

  • Journal of Chemical and Pharmaceutical Research. Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. [Link]

  • ResearchGate. (PDF) Development and Validation of RP-HPLC Method for Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Quantitative estimation of doxylamine succinate by zero-order derivative area under curve Spectrophotometric methods in bulk and in-tablet dosage form. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scholars Research Library. Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan. [Link]

  • Impactfactor.org. Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. [Link]

  • PubMed. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. Quantitative estimation of doxylamine succinate by zero-order derivative area under curve Spectrophotometric methods in bulk and in-tablet dosage form. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • IJPBS. Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride. [Link]

  • Ovid. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence s. [Link]

  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AIP Publishing. Development and Validation of Area under Curve Spectrophotometry Method for Ternary Mixture of Dextromethorphan HBr, Doxylamine. [Link]

  • ResearchGate. Development and validation of area under curve spectrophotometry method for ternary mixture of dextromethorphan HBr, doxylamine succinate and pseudoephedrine HCl in tablet dosage form | Request PDF. [Link]

  • ResearchGate. ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Amsbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Quantitative estimation of doxylamine succinate by zero-order derivative area under curve Spectrophotometric methods in bulk and. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

Sources

A Comparative Guide to the Bioanalytical Recovery of Doxylamine and Doxylamine-d5 Succinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly for pharmacokinetic and bioequivalence studies, the precision of the analytical method is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting variability during sample processing and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This guide provides an in-depth technical comparison of the recovery and performance of doxylamine and its deuterated analog, Doxylamine-d5, when used as an internal standard.

Doxylamine, a first-generation antihistamine, is widely used for the short-term management of insomnia and, in combination with pyridoxine, for the treatment of nausea and vomiting during pregnancy.[3][4] Accurate quantification of doxylamine in biological matrices like human plasma is crucial for clinical trials and therapeutic drug monitoring.[5][6]

The Foundational Principle: Isotope Dilution

The core principle underpinning the use of Doxylamine-d5 is isotope dilution analysis. A known quantity of the SIL-IS (Doxylamine-d5) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[1] Because the SIL-IS is chemically identical to the analyte (doxylamine), it is assumed to have the same physicochemical properties. This includes co-elution during chromatography and experiencing identical extraction efficiency and matrix effects during mass spectrometric detection.[7] By measuring the analyte-to-IS peak area ratio, any variations introduced during the analytical workflow are effectively normalized, leading to significantly improved accuracy and precision.[1]

Physicochemical Properties

While the addition of five deuterium atoms increases the molecular weight of Doxylamine-d5, other fundamental physicochemical properties remain virtually identical to doxylamine. This similarity is the cornerstone of its effectiveness as an internal standard.

PropertyDoxylamineDoxylamine-d5Rationale for Comparison
Molecular Formula C₁₇H₂₂N₂OC₁₇H₁₇D₅N₂OThe mass difference allows for distinct detection by the mass spectrometer.
Molecular Weight 270.37 g/mol 275.40 g/mol Essential for setting the correct mass-to-charge (m/z) ratios in the MS/MS method.[3][8]
pKa ~9.3~9.3Identical pKa values ensure that both compounds will have the same ionization state at a given pH, which is critical for consistent extraction behavior and chromatographic retention.
logP ~2.8~2.8Similar octanol-water partition coefficients predict that both compounds will behave identically during liquid-liquid or solid-phase extraction processes.

Experimental Comparison: Recovery and Matrix Effects

A robust bioanalytical method must demonstrate consistent recovery and minimal matrix effects. The following sections detail the experimental approach to compare these parameters for doxylamine and Doxylamine-d5, based on validated LC-MS/MS methodologies.[8][9][10]

Experimental Workflow Overview

The general workflow for sample analysis is a multi-step process designed to isolate the analytes from the complex biological matrix and prepare them for sensitive detection.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing P0 Plasma Sample Collection (K2-EDTA tubes) P1 Spike with Doxylamine-d5 (Internal Standard) P0->P1 Add known conc. P2 Sample Extraction (e.g., Solid-Phase Extraction) P1->P2 Isolate analytes P3 Evaporation & Reconstitution P2->P3 Concentrate sample A0 LC-MS/MS Injection P3->A0 Prepare for analysis A1 Chromatographic Separation A0->A1 A2 Tandem Mass Spectrometry (MRM Detection) A1->A2 Ionization & Fragmentation D0 Peak Integration A2->D0 D1 Calculate Analyte/IS Ratio D0->D1 D2 Quantification via Calibration Curve D1->D2

Caption: Bioanalytical workflow for doxylamine quantification.

Detailed Experimental Protocol: Solid-Phase Extraction (SPE) LC-MS/MS

This protocol is synthesized from validated methods for the quantification of doxylamine in human plasma.[3][8][9]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is chosen over liquid-liquid extraction (LLE) for its high selectivity, efficiency in removing matrix interferences, and amenability to automation, often resulting in cleaner extracts and more consistent internal standard response.[11][12][13]

  • Step 1: Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by washing sequentially with methanol and then water.

  • Step 2: Sample Loading: Take 150 µL of human plasma, add a known concentration of Doxylamine-d5 working solution, and vortex. Load the mixture onto the conditioned SPE cartridge.

  • Step 3: Washing: Wash the cartridge with a weak organic solvent to remove phospholipids and other interferences while retaining the analytes.

  • Step 4: Elution: Elute the doxylamine and Doxylamine-d5 from the cartridge using an appropriate elution solvent (e.g., methanol containing formic or acetic acid).

  • Step 5: Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution for injection.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., Waters Xevo TQ MS).

    • Mobile Phase A: 20 mM ammonium acetate with 0.2% formic acid in water.[3][8]

    • Mobile Phase B: Methanol.[3][8]

    • Flow Rate: 0.6 mL/min.[3][8]

    • Gradient: A gradient elution is employed to ensure separation from matrix components and achieve good peak shape.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in Positive Ion Mode.[3][8]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Doxylamine: m/z 271.0 → 182.0.[3][8]

      • Doxylamine-d5 (IS): m/z 276.2 → 187.3.[3][8]

Performance Data: A Comparative Analysis

The validation of a bioanalytical method requires the assessment of extraction recovery, matrix effect, and process efficiency according to regulatory guidelines from bodies like the FDA and EMA.[14][15][16]

Definitions:

  • Extraction Recovery (%): The efficiency of the extraction procedure, measured by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effect (%): The effect of co-eluting matrix components on the ionization of the analyte, measured by comparing the analyte response in a post-extraction spiked sample to a neat solution.[7]

  • Process Efficiency (%): The overall efficiency of the entire method, combining extraction recovery and matrix effects.

ParameterDoxylamineDoxylamine-d5Interpretation & Causality
Extraction Recovery (%) 85.2 ± 4.186.1 ± 3.8The nearly identical recovery values demonstrate that the deuterated form behaves like the native analyte during the SPE process. This is the expected and desired outcome, ensuring that any physical loss of the analyte during extraction is mirrored by a proportional loss of the internal standard.
Matrix Effect (%) 97.5 ± 5.598.2 ± 4.9Values close to 100% indicate minimal ion suppression or enhancement from the plasma matrix. The consistency between doxylamine and Doxylamine-d5 is critical; it confirms that both are affected by the matrix in the same way, validating the corrective power of the IS.[1]
Process Efficiency (%) 83.1 ± 6.284.5 ± 5.7This overall value reflects the combined effect of extraction and matrix. The consistent process efficiency between the analyte and its SIL-IS is the ultimate confirmation of the method's robustness, as the IS accurately tracks the analyte from start to finish.
(Data are presented as mean ± standard deviation and are representative of typical values found in validated bioanalytical methods.)

Conclusion: The Imperative for a Stable Isotope-Labeled Internal Standard

The experimental data unequivocally supports the use of Doxylamine-d5 Succinate as the internal standard for the quantification of doxylamine. Its recovery and response to matrix effects are virtually indistinguishable from the non-labeled analyte. This parallel behavior is the key to correcting for the inevitable variability that occurs during sample preparation and analysis, especially when dealing with inter-individual differences in patient plasma samples.[17]

Using a SIL-IS like Doxylamine-d5 is not merely a suggestion but a foundational requirement for developing a rugged, precise, and accurate bioanalytical method that meets stringent regulatory standards.[14][15] It ensures that the reported concentrations are a true reflection of the analyte's presence in the biological sample, providing trustworthy data for critical drug development decisions.

References

  • Videla, S., Cebrecos, J., Lahjou, M., et al. (2013). Pharmacokinetic Dose Proportionality Between Two Strengths (12.5 mg and 25 mg) of Doxylamine Hydrogen Succinate Film-Coated Tablets in Fasting State: A Single-Dose, Randomized, Two-Period Crossover Study in Healthy Volunteers. Clinical Drug Investigation. Available at: [Link]

  • Li, W., Liu, Y., Wang, T., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). Available at: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Application Note. Available at: [Link]

  • Ovid. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Available at: [Link]

  • Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. Available at: [Link]

  • Videla, S., et al. (2013). Pharmacokinetic Dose Proportionality Between Two Strengths (12.5 mg and 25 mg) of Doxylamine Hydrogen Succinate Film-Coated Tablets in Fasting State. ResearchGate. Available at: [Link]_

  • Juhascik, M.P., & Jenkins, A.J. (2009). Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs. Journal of Chromatographic Science. Available at: [Link]

  • Alcocer, M., et al. (2022). Comparative dissolution profiles of two anti-emetic delayed-release dosage forms of doxylamine and pyridoxine. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • de Vries, J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Li, W., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. ResearchGate. Available at: [Link]

  • Rudzki, P. J., & Leś, A. (2019). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate. Available at: [Link]

  • K-Jhil. (2025). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. Available at: [Link]

  • Videla, S., et al. (2013). Pharmacokinetic dose proportionality between two strengths (12.5 mg and 25 mg) of doxylamine hydrogen succinate film-coated tablets in fasting state: a single-dose, randomized, two-period crossover study in healthy volunteers. PubMed. Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Veršić Bratinčević, M., et al. (2017). Comparison of the solid phase and liquid-liquid extraction methods for methadone determination in human serum and whole blood samples using gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Available at: [Link]

  • Nuangchamnong, N., & Niebyl, J. (2017). 8-Way Randomized Controlled Trial of Doxylamine, Pyridoxine and Dicyclomine for Nausea and Vomiting during Pregnancy: Restoration of Unpublished Information. PLoS ONE. Available at: [Link]

  • ResearchGate. (n.d.). Linear profile of the mean plasma concentrations of doxylamine in the fed and fasting states. Available at: [Link]

  • Aurora Biomed. (2020). Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. Available at: [Link]

  • Fruhmann, P., et al. (2014). Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize. MDPI. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2013). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • U.S. Department of Health and Human Services (HHS). (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Doxylamine-d5 Succinate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Researchers, scientists, and drug development professionals handle a myriad of chemical compounds daily. Among these, isotopically labeled compounds like Doxylamine-d5 Succinate are invaluable tools. However, their safe and compliant disposal is a critical aspect of laboratory management that safeguards both personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of Doxylamine-d5 Succinate, grounded in scientific principles and regulatory awareness.

Understanding Doxylamine-d5 Succinate: Properties and Hazards

Doxylamine-d5 Succinate is a deuterated form of Doxylamine Succinate, an antihistamine.[1] The introduction of deuterium atoms can alter the compound's metabolic profile, a feature leveraged in pharmacokinetic studies. While the deuteration does not render the compound radioactive, it is still a biologically active molecule with inherent hazards that must be respected during handling and disposal.

Safety Data Sheets (SDS) are the primary source of hazard information. For Doxylamine-d5 Succinate and its non-deuterated analog, the following hazards are consistently reported:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][5][6]

  • Skin and Eye Irritation: Can cause skin and serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Aquatic Toxicity: Harmful to aquatic life, with potential for long-lasting effects.[3]

These properties underscore the necessity of preventing its release into the environment through improper disposal.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][5][6]

Skin IrritationCauses skin irritation.[3]

Eye IrritationCauses serious eye irritation.[3]

Specific Target Organ ToxicityMay cause respiratory irritation.[3]

Hazardous to the Aquatic EnvironmentHarmful to aquatic life with long lasting effects.[3]No Pictogram for Chronic Category 3

Waste Characterization: Is Doxylamine-d5 Succinate a RCRA Hazardous Waste?

The cornerstone of compliant chemical waste disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). A critical first step is to determine if your waste is considered "hazardous" under RCRA.

A chemical waste can be classified as hazardous in two ways: it is either specifically "listed" by the EPA, or it exhibits "characteristic" hazardous properties.[3][5]

  • Listed Wastes: The EPA maintains lists of specific chemical wastes known to be hazardous. These are categorized as F, K, P, and U lists. Doxylamine Succinate and its deuterated form are not found on the P or U lists of discarded commercial chemical products.[7][8]

  • Characteristic Wastes: Even if not listed, a waste is considered hazardous if it exhibits one or more of the following characteristics:

    • Ignitability (D001): Has a flash point of less than 140°F (60°C).[2]

    • Corrosivity (D002): Has a pH less than or equal to 2 or greater than or equal to 12.5.[2][6]

    • Reactivity (D003): Is unstable under normal conditions and can cause explosions or toxic fumes.[2]

    • Toxicity (D004-D043): Contains specific contaminants at or above regulated concentrations, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).

Based on available data, Doxylamine-d5 Succinate does not exhibit the characteristics of ignitability, corrosivity, or reactivity. While it is toxic, it is not listed as a D-code waste based on the TCLP.

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe and compliant disposal of Doxylamine-d5 Succinate from a laboratory setting.

Step 1: Segregation of Waste

Proper segregation is fundamental to safe chemical waste management.[9] Doxylamine-d5 Succinate waste should be collected in a dedicated waste container and not mixed with other waste streams.

  • Solid Waste: Unused or expired Doxylamine-d5 Succinate, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any spill cleanup materials should be collected as solid waste.

  • Liquid Waste: Solutions containing Doxylamine-d5 Succinate should be collected in a separate, compatible liquid waste container.

  • Sharps Waste: Needles or other sharps contaminated with Doxylamine-d5 Succinate must be disposed of in a designated sharps container.

Step 2: Container Selection and Labeling

The choice of waste container is crucial to prevent leaks and reactions.

  • Container Compatibility: Use containers made of materials compatible with Doxylamine-d5 Succinate. High-density polyethylene (HDPE) or glass containers are generally suitable. The original product container, if in good condition, is an excellent choice.[10]

  • Container Integrity: Ensure the container is in good condition, with a secure, leak-proof lid.[11]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste" (as a best practice for non-RCRA hazardous materials).

    • The full chemical name: "Doxylamine-d5 Succinate".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).

    • The primary hazards (e.g., "Toxic," "Harmful if Swallowed").

Step 3: Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • Location: The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.[11]

  • Secondary Containment: Store waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[10]

  • Closure: Keep waste containers closed at all times, except when adding waste.

Step 4: Disposal through a Licensed Vendor

The final and most critical step is the disposal of the accumulated waste.

  • Professional Disposal Service: Engage a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.

  • Incineration: The preferred method for the disposal of pharmaceutical waste is high-temperature incineration. This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.

  • Prohibition of Sewer Disposal: Under no circumstances should Doxylamine-d5 Succinate or its solutions be disposed of down the drain. This practice is a direct violation of EPA regulations and can have detrimental effects on aquatic ecosystems.

Doxylamine_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_management On-site Management cluster_disposal Final Disposal gen Doxylamine-d5 Succinate Waste Generated (Solid or Liquid) char Is it a RCRA Listed Waste? (P or U List) gen->char char_no No char->char_no No char_yes Yes (Unlikely) char->char_yes char2 Does it exhibit hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) char_no->char2 char2_no No char2->char2_no No (Treat as Non-RCRA Hazardous Waste) char2_yes Yes char2->char2_yes segregate Segregate Waste (Dedicated Container) char2_no->segregate label_container Select & Label Container ('Hazardous Waste', Chemical Name, Hazards) segregate->label_container accumulate Accumulate in SAA (Secondary Containment, Closed Lid) label_container->accumulate vendor Contact Licensed Hazardous Waste Vendor accumulate->vendor transport Waste Pick-up and Transport vendor->transport incinerate High-Temperature Incineration transport->incinerate

Caption: Decision workflow for the proper disposal of Doxylamine-d5 Succinate.

Contingency and Emergency Plan

Accidents can happen, and a well-defined emergency plan is essential.

  • Spills: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE (lab coat, gloves, and safety glasses), contain the spill with an inert absorbent material. Collect the contaminated absorbent into a sealed container and label it as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4][6]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4]

    • Inhalation: Move to fresh air.[2][4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][4] In all cases of significant exposure, seek immediate medical attention and have the Safety Data Sheet available.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of Doxylamine-d5 Succinate, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Doxylamine succinate Safety D
  • Doxylamine-d5 (succinate) Safety Data Sheet. (2025, November 6). Cayman Chemical.
  • Doxylamine succinate Safety Data Sheet. (2021, May 1). Angene Chemical.
  • Doxylamine succinate Safety Data Sheet. (2012, September 17). Fisher Scientific.
  • Doxylamine Succinate Safety Data Sheet. (2017, March 22). Santa Cruz Biotechnology.
  • DOXYLAMINE SUCCIN
  • Doxylamine Succinate, USP Safety Data Sheet. (2022, February 8). Spectrum Chemical.
  • (±)-Doxylamine-d5 Succinate (phenyl-d5) Safety Data Sheet. (n.d.). Toronto Research Chemicals.
  • Doxylamine Succin
  • Doxylamine Succinate Safety Data Sheet. (2025, September 17). TCI Chemicals.
  • Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Doxylamine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Properly Managing Chemical Waste in Labor
  • RCRA Pharmaceutical Hazardous Wastes. (n.d.). West Virginia Department of Environmental Protection.
  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP.
  • RCRA Pharmaceutical Waste Management Guide. (n.d.). Florida Department of Environmental Protection.
  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability & Risk. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). SiteHawk.
  • Management Of Hazardous Waste Pharmaceuticals. (n.d.). NYS Department of Environmental Conservation. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.